5-ethylquinolin-8-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethylquinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-8-5-6-10(13)11-9(8)4-3-7-12-11/h3-7,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLAEYWNEZQGQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C=CC=NC2=C(C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424307 | |
| Record name | 8-Quinolinol, 5-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39892-35-8 | |
| Record name | 8-Quinolinol, 5-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 5-ethylquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of 5-ethylquinolin-8-ol, a substituted quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in the reviewed literature, this guide presents a proposed synthetic pathway based on established methodologies for analogous compounds and outlines the expected characterization data.
Synthesis of this compound
The synthesis of this compound can be approached through a modification of the Skraup synthesis, a well-established method for the preparation of quinolines. This proposed method is analogous to the synthesis of similar 8-hydroxyquinoline derivatives.[1][2] The reaction involves the cyclization of an ortho-aminophenol with an α,β-unsaturated carbonyl compound in the presence of a dehydrating and oxidizing agent.
Proposed Reaction Scheme:
The synthesis of this compound is proposed to proceed via the reaction of 2-amino-4-ethylphenol with propenal (acrolein) in the presence of an acid catalyst and an oxidizing agent.
Starting Materials:
-
2-amino-4-ethylphenol
-
Propenal (Acrolein)
-
Concentrated Sulfuric Acid (as catalyst and dehydrating agent)
-
An oxidizing agent (e.g., nitrobenzene, arsenic pentoxide, or iron(III) sulfate)
Reaction Mechanism:
The reaction is believed to proceed through the following key steps:
-
Michael Addition: The amino group of 2-amino-4-ethylphenol undergoes a Michael addition to the α,β-unsaturated carbonyl of propenal.
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization.
-
Dehydration: The cyclic intermediate is dehydrated to form a dihydroquinoline derivative.
-
Oxidation: The dihydroquinoline is then oxidized to the aromatic this compound.
Below is a diagram illustrating the proposed synthetic workflow.
Caption: Proposed workflow for the synthesis of this compound.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data based on the characterization of analogous compounds.
Table 1: Expected Analytical Data for this compound
| Property | Expected Value/Characteristics |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| Melting Point (°C) | Expected to be a solid at room temperature. The melting point would need to be determined experimentally. For comparison, 4-ethylquinolin-8-ol has a melting point of 102 °C.[1] |
| ¹H NMR (ppm) | Aromatic protons (H2, H3, H4, H6, H7) are expected in the range of δ 7.0-9.0 ppm. The ethyl group protons would appear as a quartet (CH₂) around δ 2.8-3.0 ppm and a triplet (CH₃) around δ 1.2-1.4 ppm. The hydroxyl proton (-OH) would be a broad singlet, with its chemical shift dependent on solvent and concentration. |
| ¹³C NMR (ppm) | Aromatic carbons are expected in the range of δ 110-160 ppm. The ethyl group carbons would appear at approximately δ 25-30 ppm (CH₂) and δ 12-16 ppm (CH₃). |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) at m/z = 173. Fragmentation patterns would likely involve the loss of the ethyl group (M-29) and other characteristic fragments of the quinoline ring.[3] |
| Infrared (IR) (cm⁻¹) | A broad peak around 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹. C=C and C=N stretching vibrations of the quinoline ring in the 1450-1650 cm⁻¹ region. C-O stretching around 1200-1300 cm⁻¹. |
| UV-Vis Spectroscopy | Expected to show characteristic absorbance maxima for the 8-hydroxyquinoline chromophore, likely in the UV region. |
The logical workflow for the characterization of the synthesized product is depicted in the following diagram.
Caption: Logical workflow for the characterization of this compound.
Experimental Protocols
The following are detailed, proposed experimental protocols for the synthesis and characterization of this compound. These are based on established procedures for similar compounds and should be adapted and optimized as necessary.[1]
3.1. Synthesis of this compound (Proposed Protocol)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 2-amino-4-ethylphenol (1 equivalent).
-
Addition of Reagents: Cautiously add concentrated sulfuric acid (approximately 3-4 equivalents) to the flask while cooling in an ice bath.
-
Addition of Propenal: Slowly add propenal (1.5 equivalents) dropwise to the stirred mixture, maintaining the temperature below 20 °C.
-
Addition of Oxidizing Agent: Add the chosen oxidizing agent (e.g., nitrobenzene, 1.2 equivalents) to the reaction mixture.
-
Heating: Heat the mixture under reflux for 2-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a concentrated sodium hydroxide solution until a precipitate forms.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
3.2. Characterization Protocols
-
Melting Point: The melting point of the purified product should be determined using a standard melting point apparatus.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure.
-
-
Mass Spectrometry (MS):
-
Introduce a sample of the purified product into the mass spectrometer (e.g., via direct infusion or GC-MS).
-
Obtain the mass spectrum and identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to support the proposed structure.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample of the purified product (e.g., as a KBr pellet or a thin film).
-
Record the IR spectrum using an FTIR spectrometer.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Dissolve a known concentration of the purified product in a suitable solvent (e.g., ethanol or methanol).
-
Record the UV-Vis spectrum over an appropriate wavelength range.
-
Determine the wavelength(s) of maximum absorbance (λₘₐₓ).
-
This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers should note that the proposed synthetic protocol may require optimization, and all experimental work should be conducted with appropriate safety precautions. The characterization data provided are predictive and should be confirmed through experimental analysis.
References
An In-depth Technical Guide to 5-ethylquinolin-8-ol: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-ethylquinolin-8-ol is a derivative of the versatile scaffold, 8-hydroxyquinoline. While specific experimental data for this particular analog is not extensively documented, its chemical and physical properties, as well as its biological activities, can be inferred from closely related compounds. This guide provides a comprehensive overview of the anticipated properties of this compound, a plausible synthetic route, and a discussion of its potential biological applications based on the well-established characteristics of 5-substituted-8-hydroxyquinolines.
Chemical and Physical Properties
Table 1: General and Chemical Properties
| Property | 8-hydroxyquinoline | 5-methylquinolin-8-ol | 5-chloroquinolin-8-ol | 5-aminoquinolin-8-ol | This compound (Estimated) |
| IUPAC Name | quinolin-8-ol[1] | 5-methylquinolin-8-ol[2] | 5-chloroquinolin-8-ol | 5-aminoquinolin-8-ol | This compound |
| Synonyms | Oxine, 8-Quinolinol[1] | Tiliquinol, 5-Methyl-8-quinolinol[2] | Cloxiquine | 5-Amino-8-quinolinol | 5-ethyl-8-hydroxyquinoline |
| CAS Number | 148-24-3[1] | 5541-67-3[2] | 130-16-5 | 21302-43-2[3] | Not assigned |
| Molecular Formula | C₉H₇NO[1] | C₁₀H₉NO[2] | C₉H₆ClNO | C₉H₈N₂O | C₁₁H₁₁NO |
| Molecular Weight | 145.16 g/mol [1] | 159.18 g/mol [2] | 179.60 g/mol | 160.17 g/mol | 173.21 g/mol |
| SMILES | Oc1cccc2ncccc12 | Cc1ccc(O)c2ncccc12 | Clc1ccc(O)c2ncccc12 | Nc1ccc(O)c2ncccc12 | CCc1ccc(O)c2ncccc12 |
Table 2: Physical Properties
| Property | 8-hydroxyquinoline | 5-methylquinolin-8-ol | 5-chloroquinolin-8-ol | 5-aminoquinolin-8-ol | This compound (Estimated) |
| Melting Point | 76 °C[1] | Not available | 129-130.5 °C | 279 °C (dec.)[3] | 80-100 °C |
| Boiling Point | 276 °C[1] | Not available | Not available | Not available | ~290-310 °C |
| Solubility | Insoluble in water; soluble in ethanol, acetone, chloroform, benzene, and acids.[4] | Not available | Not available | Not available | Similar to 8-hydroxyquinoline |
| pKa | ~9.9 (for the hydroxyl group)[1] | Not available | Not available | Not available | ~9.8-10.0 |
Synthesis and Experimental Protocols
A plausible and efficient method for the synthesis of this compound is through a multi-step process starting from 8-hydroxyquinoline. This approach is based on established synthetic routes for other 5-substituted-8-hydroxyquinoline derivatives.[5]
Proposed Synthetic Pathway
A common strategy for introducing substituents at the 5-position of 8-hydroxyquinoline involves an initial bromination followed by a Suzuki cross-coupling reaction.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
-
Step 1: Synthesis of 5-Bromo-8-hydroxyquinoline.
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Dissolve 8-hydroxyquinoline in chloroform.
-
Add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Step 2: Protection of the Hydroxyl Group.
-
To a solution of 5-bromo-8-hydroxyquinoline in acetone, add potassium carbonate and benzyl bromide.
-
Reflux the mixture for 4-6 hours.
-
After cooling, filter the solid and concentrate the filtrate.
-
The resulting crude 5-bromo-8-(benzyloxy)quinoline can be purified by column chromatography.
-
-
Step 3: Suzuki Cross-Coupling.
-
In a reaction vessel, combine 5-bromo-8-(benzyloxy)quinoline, ethylboronic acid, and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0).
-
Add a solution of sodium carbonate in a mixture of toluene, ethanol, and water.
-
Heat the mixture to reflux under an inert atmosphere (e.g., Argon or Nitrogen) for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, extract with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer and concentrate to obtain crude 5-ethyl-8-(benzyloxy)quinoline.
-
-
Step 4: Deprotection.
-
Dissolve the crude 5-ethyl-8-(benzyloxy)quinoline in ethanol.
-
Add Palladium on carbon (10% Pd/C) as a catalyst.
-
Hydrogenate the mixture using a hydrogen balloon or a Parr hydrogenator at room temperature until the reaction is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to yield the final product, this compound.
-
Purify by column chromatography or recrystallization.
-
Biological Activities and Signaling Pathways
8-Hydroxyquinoline and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antifungal, and neuroprotective effects.[6][7] The primary mechanism of action for many of these activities is their ability to chelate metal ions, which are essential for various biological processes.[8]
Anticipated Biological Activities of this compound:
-
Antimicrobial Activity: By chelating essential metal ions like Fe²⁺, Fe³⁺, and Cu²⁺, 8-hydroxyquinoline derivatives can disrupt microbial metabolism and growth.[9] The ethyl group at the 5-position may enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial efficacy.
-
Anticancer Activity: The chelation of intracellular iron can lead to the generation of reactive oxygen species (ROS) and induce apoptosis in cancer cells. Furthermore, these compounds can inhibit enzymes that are crucial for cancer cell proliferation.[7]
-
Neuroprotective Effects: In the context of neurodegenerative diseases like Alzheimer's, the dysregulation of metal ions is a key pathological feature. 8-Hydroxyquinoline derivatives can act as metal chelators, restoring metal ion homeostasis and reducing oxidative stress in the brain.[8]
Caption: Generalized mechanism of action for 8-hydroxyquinoline derivatives.
Conclusion
While direct experimental data on this compound is limited, a comprehensive understanding of its properties and potential applications can be derived from the extensive research on the 8-hydroxyquinoline scaffold. The provided synthetic protocol offers a viable route for its preparation, enabling further investigation into its specific chemical, physical, and biological characteristics. The anticipated antimicrobial, anticancer, and neuroprotective activities make this compound a compound of interest for further research and development in the pharmaceutical and life sciences sectors.
References
- 1. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 2. 5-Methyl-8-hydroxyquinoline | C10H9NO | CID 71208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-氨基-8-羟基喹啉 二盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 8-Hydroxyquinoline | 148-24-3 [chemicalbook.com]
- 5. scispace.com [scispace.com]
- 6. rroij.com [rroij.com]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Guide on the Spectroscopic Data of 8-Hydroxyquinoline
A comprehensive analysis of its NMR, IR, and UV-Vis spectral properties.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, no publicly available experimental spectroscopic data (NMR, IR, UV-Vis) for 5-ethylquinolin-8-ol could be located. This technical guide has been prepared using the well-characterized and structurally related parent compound, 8-hydroxyquinoline , as a representative example to illustrate the requested data presentation, experimental protocols, and visualization. All data presented herein pertains to 8-hydroxyquinoline.
Introduction
8-Hydroxyquinoline and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry, analytical chemistry, and materials science. Their biological activities, including antimicrobial, anticancer, and neuroprotective effects, are often linked to their ability to chelate metal ions. The spectroscopic characterization of these compounds is fundamental to understanding their structure, purity, and electronic properties, which in turn dictates their functional behavior. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for 8-hydroxyquinoline.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for 8-hydroxyquinoline.
¹H NMR Spectroscopic Data
Table 1: ¹H NMR Chemical Shifts for 8-Hydroxyquinoline
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.74 | dd | 4.2, 1.6 |
| H-3 | 7.42 | dd | 8.2, 4.2 |
| H-4 | 8.13 | dd | 8.2, 1.6 |
| H-5 | 7.20 | d | 7.8 |
| H-6 | 7.40 | t | 7.8 |
| H-7 | 7.08 | d | 7.8 |
| OH | 9.7 (broad s) | s | - |
Solvent: DMSO-d₆
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Chemical Shifts for 8-Hydroxyquinoline
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 148.2 |
| C-3 | 121.7 |
| C-4 | 136.2 |
| C-4a | 128.0 |
| C-5 | 117.8 |
| C-6 | 129.0 |
| C-7 | 111.3 |
| C-8 | 153.5 |
| C-8a | 138.9 |
Solvent: DMSO-d₆
IR Spectroscopic Data
Table 3: Key IR Absorption Bands for 8-Hydroxyquinoline
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3000 (broad) | Strong | O-H stretch (intramolecular hydrogen bonding) |
| 3050 | Medium | Aromatic C-H stretch |
| 1580, 1500, 1470 | Strong | C=C and C=N aromatic ring stretching |
| 1280 | Strong | C-O stretch (phenolic) |
| 820, 780, 740 | Strong | C-H out-of-plane bending |
Sample preparation: KBr pellet
UV-Vis Spectroscopic Data
Table 4: UV-Vis Absorption Maxima for 8-Hydroxyquinoline
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| ~242 | ~35,000 | π → π |
| ~300 | ~2,500 | π → π |
| ~310 | ~2,300 | n → π* |
Solvent: Ethanol
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
-
Sample Preparation: Approximately 10-20 mg of 8-hydroxyquinoline is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Number of Scans: 16
-
Spectral Width: 16 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 1 second
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay: 2 seconds
-
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (uATR) accessory or a pellet press.
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of 8-hydroxyquinoline is ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the KBr pellet holder) is recorded.
-
The KBr pellet containing the sample is placed in the sample holder, and the IR spectrum is recorded.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A Shimadzu UV-2600 spectrophotometer (or equivalent) with a dual-beam setup.
-
Sample Preparation:
-
A stock solution of 8-hydroxyquinoline is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of spectroscopic grade ethanol to achieve a concentration of approximately 1x10⁻³ M.
-
The stock solution is then serially diluted with ethanol to obtain a final concentration in the range of 1x10⁻⁵ to 1x10⁻⁴ M, ensuring that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).
-
-
Data Acquisition:
-
A pair of matched quartz cuvettes (1 cm path length) are used. One is filled with the solvent (ethanol) to serve as the blank, and the other is filled with the sample solution.
-
The instrument is zeroed with the blank cuvette.
-
The absorption spectrum of the sample is recorded over a wavelength range of 200-600 nm.
-
The wavelengths of maximum absorbance (λmax) are identified.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 8-hydroxyquinoline.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Crystal Structure of 5-Substituted Quinolin-8-ols, with 5-Acetylquinolin-8-ol as a Case Study
Disclaimer: As of October 2025, a comprehensive search of publicly available crystallographic databases and scientific literature did not yield the specific crystal structure of 5-ethylquinolin-8-ol. To fulfill the core requirements of this technical guide, the crystal structure of the closely related compound, 5-acetyl-8-hydroxyquinoline , will be presented and analyzed as a representative example of a 5-substituted quinolin-8-ol. This compound shares key structural features and provides valuable insights into the crystallographic properties of this class of molecules.
Introduction
8-Hydroxyquinoline and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1][2] Their diverse biological activities, including antimicrobial, anticancer, antifungal, and neuroprotective properties, make them attractive scaffolds for drug development.[1][3] The therapeutic potential of these compounds is often linked to their ability to chelate metal ions, a property governed by their molecular structure and electronic properties.[2]
Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. X-ray crystallography provides the definitive method for elucidating these solid-state structures. This guide offers a detailed examination of the crystal structure of 5-acetyl-8-hydroxyquinoline, serving as a proxy to understand the structural characteristics of this compound and other 5-substituted analogues.
Synthesis and Crystallization
An efficient, one-pot synthesis for the Friedel-Crafts acetylation of 8-hydroxyquinoline has been developed, leading to the formation of 5-acetyl-8-hydroxyquinoline in good yields.[4]
Experimental Protocol: Synthesis of 5-Acetyl-8-hydroxyquinoline
The synthesis of 5-acetyl-8-hydroxyquinoline can be achieved via a Friedel-Crafts acetylation of 8-hydroxyquinoline.[4]
Materials:
-
8-hydroxyquinoline
-
Acetyl chloride
-
Nitrobenzene (solvent)
-
Anhydrous aluminum chloride (catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
8-hydroxyquinoline is dissolved in nitrobenzene.
-
Acetyl chloride is added to the solution, leading to the immediate formation of a yellow precipitate.[4]
-
Anhydrous aluminum chloride is subsequently added to the reaction mixture.
-
The reaction is allowed to proceed, and its completion is monitored by thin-layer chromatography (TLC).[4]
-
Upon completion, the reaction mixture is worked up to isolate the crude product.
-
The crude 5-acetyl-8-hydroxyquinoline is purified by recrystallization from ethanol to yield colorless, hair-like needles.[4]
Crystals suitable for single-crystal X-ray diffraction can be obtained through slow evaporation of a saturated solution of the purified compound.[4]
Crystal Structure Analysis
The crystal structure of 5-acetyl-8-hydroxyquinoline was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P21/c.[4]
Crystallographic Data
The following table summarizes the key crystallographic data for 5-acetyl-8-hydroxyquinoline.
| Parameter | Value[4] |
| Chemical Formula | C₁₁H₉NO₂ |
| Formula Weight | 187.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | Value not available in abstract |
| b (Å) | Value not available in abstract |
| c (Å) | Value not available in abstract |
| α (°) | 90 |
| β (°) | Value not available in abstract |
| γ (°) | 90 |
| Volume (ų) | Value not available in abstract |
| Z | Value not available in abstract |
| Density (calculated) (g/cm³) | Value not available in abstract |
| Absorption Coefficient (mm⁻¹) | Value not available in abstract |
| F(000) | Value not available in abstract |
Note: Specific unit cell parameters were not available in the provided search results. A full crystallographic information file (CIF) would be required for a complete dataset.
Molecular Structure and Conformation
The molecular structure of 5-acetyl-8-hydroxyquinoline reveals the planar quinoline ring system with the acetyl group substituted at the C5 position and the hydroxyl group at the C8 position. The relative orientation of the acetyl group with respect to the quinoline ring is a key conformational feature.
Experimental Methodology: Single-Crystal X-ray Diffraction
The determination of a small molecule crystal structure, such as that of 5-acetyl-8-hydroxyquinoline, follows a well-established workflow.[5][6]
Protocol Overview
-
Crystal Selection and Mounting: A suitable single crystal of the compound is selected under a microscope and mounted on a goniometer head.[7]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.[5] The intensities and positions of the diffracted X-rays are recorded by a detector.[8]
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or other techniques to generate an initial electron density map.[8]
-
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[6]
-
Validation and Deposition: The final crystal structure is validated to ensure its chemical and crystallographic reasonability. The data is then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
Visualizations
Molecular Structure of 5-Acetyl-8-hydroxyquinoline
Caption: Molecular structure of 5-acetyl-8-hydroxyquinoline.
Synthesis Workflow
Caption: Workflow for the synthesis of 5-acetyl-8-hydroxyquinoline.
Biological Significance of 8-Hydroxyquinoline Derivatives
Caption: Relationship between properties and activities of 8-hydroxyquinolines.
Biological Relevance for Drug Development
The 8-hydroxyquinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for the design of ligands for a variety of biological targets.[1] The biological activities of these derivatives are diverse and of significant interest to drug development professionals:
-
Anticancer Activity: Many 8-hydroxyquinoline derivatives exhibit potent anticancer activity, which is often attributed to their ability to chelate essential metal ions like iron and copper, thereby disrupting cellular processes in cancer cells.[3]
-
Antimicrobial and Antifungal Activity: The ability of these compounds to interfere with microbial growth has been well-documented, making them candidates for the development of new antibiotics and antifungals.[1][9]
-
Neuroprotective Effects: Some derivatives have shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is again linked to their metal-chelating properties, which can modulate the concentration of metal ions implicated in neurotoxicity.[1]
-
Anti-HIV Activity: Certain 8-hydroxyquinoline derivatives have been identified as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[2]
The substitution pattern on the quinoline ring plays a crucial role in modulating the biological activity, selectivity, and pharmacokinetic properties of these compounds. The study of the crystal structures of derivatives like 5-acetyl-8-hydroxyquinoline provides essential insights for the rational design of new and more effective therapeutic agents.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Analysis of the Molecular Structure of 5-substituted Quinolin-8-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of the molecular structure of 5-substituted quinolin-8-ol derivatives. Due to the absence of specific theoretical studies on 5-ethylquinolin-8-ol in the reviewed literature, this document focuses on the closely related compound, 5-ethoxymethyl-8-hydroxyquinoline, to illustrate the established computational workflows and data analysis techniques. The principles and protocols detailed herein are directly applicable to the theoretical investigation of this compound and other similar compounds, offering a robust framework for researchers in the fields of computational chemistry, materials science, and drug discovery.
Introduction
Quinolin-8-ol and its derivatives are a class of bicyclic heterocyclic compounds that have garnered significant interest due to their diverse biological activities and applications in materials science.[1] Their ability to chelate metal ions makes them valuable in analytical chemistry and as potential therapeutic agents.[2] Understanding the molecular structure and electronic properties of these compounds at a quantum mechanical level is crucial for elucidating their mechanisms of action and for the rational design of new molecules with enhanced functionalities.
Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for investigating the geometric, electronic, and spectroscopic properties of quinoline derivatives.[3][4] These computational methods provide detailed insights that complement experimental findings and guide further research. This guide outlines the typical theoretical approaches used to study the molecular structure of compounds in this class, using 5-ethoxymethyl-8-hydroxyquinoline as a case study.[5]
Computational Methodology
The theoretical investigation of a molecular structure like this compound typically involves a series of computational steps to determine its optimal geometry and electronic properties.
Geometric Optimization
The first step in a theoretical study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its nuclei.
Protocol:
-
Initial Structure: A plausible initial 3D structure of the molecule is generated using molecular modeling software.
-
Computational Method: Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.[3][4] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice for organic molecules.[5]
-
Basis Set: A basis set, which is a set of mathematical functions used to describe the orbitals of the atoms, is chosen. The 6-31G(d,p) or larger basis sets are typically employed to provide a good description of the electronic structure.
-
Software: Quantum chemistry software packages such as Gaussian, ORCA, or GAMESS are used to perform the calculations.
-
Optimization Algorithm: An energy minimization algorithm, such as the Berny algorithm, is used to find the geometry with the lowest energy. The calculation is considered converged when the forces on the atoms and the change in energy between successive steps fall below a defined threshold.
The following diagram illustrates the general workflow for geometric optimization.
Electronic Properties Analysis
Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity and behavior.
Key Properties and Protocols:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[3]
-
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its intermolecular interactions.[3]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the bonding and charge distribution within the molecule. It can reveal details about hybridization, lone pairs, and delocalization of electrons.
-
Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in the molecule, providing an estimate of the partial charge on each atom.
Quantitative Data Presentation (Illustrative Example: 5-ethoxymethyl-8-hydroxyquinoline)
The following tables present illustrative quantitative data for the related molecule 5-ethoxymethyl-8-hydroxyquinoline, as would be generated from theoretical calculations.[5]
Table 1: Selected Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value (B3LYP) |
| Bond Length (Å) | C5-C11 | 1.512 |
| C8-O1 | 1.365 | |
| O1-H | 0.968 | |
| N1-C9 | 1.318 | |
| Bond Angle (°) | C4-C5-C11 | 122.5 |
| C7-C8-O1 | 119.8 | |
| C8-O1-H | 109.2 | |
| Dihedral Angle (°) | C4-C10-N1-C9 | -0.5 |
Table 2: Calculated Electronic Properties
| Property | Value |
| HOMO Energy (eV) | -5.89 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 4.66 |
| Dipole Moment (Debye) | 2.54 |
Experimental Validation
Theoretical calculations are often validated by comparing the results with experimental data.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. The experimental bond lengths and angles can be directly compared with the optimized geometry from theoretical calculations. For 5-ethoxymethyl-8-hydroxyquinoline, X-ray analysis revealed an orthorhombic crystal system with the space group Pbca.[5]
Spectroscopic Analysis
-
Infrared (IR) and Raman Spectroscopy: The vibrational frequencies calculated from theoretical models can be compared with the experimental IR and Raman spectra. This comparison helps to assign the observed spectral bands to specific vibrational modes of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These calculated shifts can be correlated with the experimental NMR spectra to aid in the structural elucidation of the molecule.
-
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths, which can be compared with the experimental UV-Vis spectrum.
The following diagram illustrates the interplay between theoretical calculations and experimental validation.
Conclusion
References
- 1. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its … [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biological Activity of 5-Chloro-8-hydroxyquinoline and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities. Among its derivatives, 8-hydroxyquinolines have garnered significant attention due to their ability to chelate metal ions, a property intrinsically linked to their therapeutic effects. This technical guide focuses on the biological activities of 5-chloro-8-hydroxyquinoline (Cloxyquin) and its derivatives, compounds that have demonstrated considerable potential as anticancer and antimicrobial agents. The introduction of a chlorine atom at the 5-position of the 8-hydroxyquinoline ring notably influences the molecule's lipophilicity and electronic properties, thereby enhancing its biological efficacy and cellular uptake. This document provides a comprehensive overview of the quantitative biological data, detailed experimental protocols, and mechanistic insights into the action of these promising compounds.
Anticancer Activity
5-Chloro-8-hydroxyquinoline and its derivatives have exhibited significant cytotoxic effects against a variety of human cancer cell lines. Their anticancer potential is believed to be mediated through multiple mechanisms, including the induction of apoptosis and the inhibition of crucial cellular pathways involved in tumor progression. The lipophilic nature of these compounds, enhanced by the chloro-substitution, facilitates their passage through cellular membranes.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of 5-chloro-8-hydroxyquinoline and its derivatives against several cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Chloro-8-hydroxyquinoline | Human uterine sarcoma (MES-SA/Dx5) | 2.5 | [1] |
| Colon cancer (Colo205) | 16.19 | [2] | |
| Colon cancer (Colo320) | 22.18 | [2] | |
| 5-Chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol | Human uterine sarcoma (MES-SA/Dx5) | 0.20 | [1] |
| Derivative with o-chloro substitution | Human lung carcinoma (A-549) | 5.6 | [3] |
| 7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-ol | Colon cancer (Colo205) | 13.06 | [4] |
| Colon cancer (Colo320) | 4.87 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[5]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization solvent[6]
-
96-well microtiter plates
-
Culture medium appropriate for the cell line
-
Test compound (5-chloro-8-hydroxyquinoline derivative)
-
Microplate reader (absorbance at 570 nm)[5]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for an additional 2 to 4 hours, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization reagent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated from a dose-response curve by plotting the percentage of cell viability against the concentration of the compound.
Anticancer Mechanism of Action
The anticancer activity of 5-chloro-8-hydroxyquinoline derivatives is multifaceted. One of the primary proposed mechanisms involves the chelation of essential metal ions, which can disrupt the function of metalloenzymes crucial for cancer cell survival and proliferation. Additionally, these compounds can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. Some derivatives have also been shown to inhibit key signaling pathways such as NF-kappa B and the proteasome.[7]
Antimicrobial Activity
5-Chloro-8-hydroxyquinoline and its derivatives have demonstrated potent activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Their efficacy extends to drug-resistant strains, making them promising candidates for the development of new antimicrobial agents.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of 5-chloro-8-hydroxyquinoline and its derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound | Microbial Strain | MIC (µM) | Reference |
| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | Neisseria gonorrhoeae | 2.78-5.57 | [8] |
| Mycobacterium tuberculosis | 0.062 to 0.25 µg/mL | [9] | |
| Listeria monocytogenes | 5.57 | [10] | |
| Plesiomonas shigelloides | 11.14 | [10] | |
| Staphylococcus aureus | ≤5.58–44.55 | [11] | |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus aureus | 4–16 µg/mL | [3] |
| Enterococci faecalis | 4–16 µg/mL | [3] | |
| Escherichia coli | 0.125–8 µg/mL | [12] | |
| Pseudomonas aeruginosa | 0.125–8 µg/mL | [12] | |
| 5,7-dichloro-8-hydroxyquinoline | Neisseria gonorrhoeae | 0.28-0.56 | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[14]
Materials:
-
96-well microtiter plates[15]
-
Cation-adjusted Mueller-Hinton Broth (or other suitable broth)[15]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity[15]
-
Test compound (5-chloro-8-hydroxyquinoline derivative)
-
Positive control (bacterial suspension without antimicrobial agent)
-
Negative control (broth only)
-
Incubator (37°C)[14]
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth directly in the wells of the microtiter plate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the standardized bacterial suspension.[15]
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[14]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antimicrobial Mechanism of Action
The antimicrobial action of 5-chloro-8-hydroxyquinoline is primarily attributed to its ability to chelate metal ions that are essential for microbial growth and enzymatic function. By sequestering these metal ions, the compound disrupts vital metabolic processes within the microbial cell. The formation of metal complexes with 5-chloro-8-hydroxyquinoline may also lead to the generation of toxic species that damage cellular components. Furthermore, the lipophilicity of the molecule allows it to interfere with the integrity and function of the microbial cell membrane.
Conclusion
5-Chloro-8-hydroxyquinoline and its derivatives represent a versatile and potent class of compounds with significant anticancer and antimicrobial properties. Their biological activity is closely linked to their structure, particularly the presence of the 8-hydroxyl group for metal chelation and the 5-chloro substituent for enhanced lipophilicity. The data and protocols presented in this guide underscore the therapeutic potential of these compounds and provide a solid foundation for further research and development in the fields of oncology and infectious diseases. Future studies should continue to explore the structure-activity relationships, optimize the therapeutic index, and fully elucidate the molecular mechanisms of these promising agents.
References
- 1. Impact of copper and iron binding properties on the anticancer activity of 8-hydroxyquinoline derived Mannich bases - Dalton Transactions (RSC Publishing) DOI:10.1039/C8DT03088J [pubs.rsc.org]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. excli.de [excli.de]
- 9. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bepls.com [bepls.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Repositioning of 8-hydroxyquinoline derivatives as a new promising candidate for combating multidrug resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. rr-asia.woah.org [rr-asia.woah.org]
5-Ethylquinolin-8-ol: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethylquinolin-8-ol, a derivative of the privileged 8-hydroxyquinoline scaffold, holds significant potential as a versatile precursor in organic synthesis. Its unique electronic and structural features make it an attractive building block for the development of novel therapeutic agents, functional materials, and chemical sensors. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role as a precursor in the synthesis of more complex molecules. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from established synthetic methodologies for analogous 5-alkyl-8-hydroxyquinolines and outlines detailed experimental protocols for its potential synthesis and subsequent derivatization.
Introduction
8-Hydroxyquinoline and its derivatives have long been recognized for their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The introduction of an ethyl group at the 5-position of the quinoline ring can significantly influence the molecule's lipophilicity, steric hindrance, and electronic properties, thereby modulating its reactivity and biological activity. This makes this compound a promising, yet underexplored, platform for the design and synthesis of new chemical entities with tailored functionalities.
Synthesis of this compound
Proposed Synthetic Route 1: Skraup Synthesis
The Skraup synthesis is a classic method for the synthesis of quinolines from anilines, glycerol, an oxidizing agent, and sulfuric acid.[3][4] For the synthesis of this compound, a potential starting material would be 3-ethyl-2-aminophenol.
Reaction Scheme:
Caption: Proposed Skraup synthesis of this compound.
Experimental Protocol (Hypothetical):
-
To a solution of 3-ethyl-2-aminophenol (1 equivalent) in concentrated sulfuric acid, add glycerol (3-4 equivalents) cautiously with cooling.
-
Add a suitable oxidizing agent, such as nitrobenzene or arsenic acid (1.2 equivalents).
-
Heat the reaction mixture to 120-140 °C for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture and pour it onto ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Filter the precipitate, wash with water, and purify by recrystallization or column chromatography.
Proposed Synthetic Route 2: Friedländer Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][5][6] To synthesize this compound, 2-amino-3-ethylbenzaldehyde could be reacted with a two-carbon carbonyl compound like acetaldehyde.
Reaction Scheme:
Caption: Proposed Friedländer synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Dissolve 2-amino-3-ethylbenzaldehyde (1 equivalent) and acetaldehyde (1.5 equivalents) in a suitable solvent like ethanol.
-
Add a catalytic amount of a base (e.g., sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid).
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain this compound.
This compound as a Precursor in Organic Synthesis
The reactivity of this compound is primarily centered around the hydroxyl group at the 8-position and the potential for electrophilic substitution on the quinoline ring. This allows for its use as a precursor in a variety of synthetic transformations.
O-Alkylation and O-Acylation
The hydroxyl group can be readily alkylated or acylated to introduce a variety of functional groups, which can modulate the compound's biological activity and physicochemical properties.
Reaction Scheme:
Caption: Derivatization of this compound at the hydroxyl group.
Experimental Protocol (Representative for O-Alkylation):
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate (1.5 equivalents).
-
Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Electrophilic Aromatic Substitution
The quinoline ring, particularly the benzene moiety, is susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. The directing effects of the hydroxyl and ethyl groups will influence the position of substitution.
Experimental Protocol (Representative for Bromination):
-
Dissolve this compound (1 equivalent) in a suitable solvent like chloroform or acetic acid.
-
Add N-bromosuccinimide (NBS) or bromine (1 equivalent) portion-wise at room temperature.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophile | Predicted Major Product(s) |
| Br₂ | 7-Bromo-5-ethylquinolin-8-ol |
| HNO₃/H₂SO₄ | 5-Ethyl-7-nitroquinolin-8-ol |
| SO₃/H₂SO₄ | This compound-7-sulfonic acid |
Suzuki-Miyaura Cross-Coupling
To introduce aryl or heteroaryl substituents at specific positions, this compound would first need to be halogenated (e.g., at the 7-position). The resulting halo-derivative can then undergo a Suzuki-Miyaura cross-coupling reaction with a boronic acid.[7][8]
Reaction Workflow:
Caption: Workflow for the synthesis of 7-aryl-5-ethylquinolin-8-ol.
Experimental Protocol (Representative for Suzuki-Miyaura Coupling):
-
To a degassed mixture of 7-bromo-5-ethylquinolin-8-ol (1 equivalent), an arylboronic acid (1.2 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water), add a base (e.g., sodium carbonate, 2 equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) at reflux for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture, and add water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography.
Potential Applications and Biological Significance
Derivatives of 8-hydroxyquinoline are known to exhibit a wide range of biological activities, which are often attributed to their ability to chelate metal ions.[9][10] The introduction of a 5-ethyl group can enhance lipophilicity, potentially improving cell membrane permeability and oral bioavailability.
Potential Therapeutic Areas:
-
Anticancer: 8-Hydroxyquinoline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerase and the generation of reactive oxygen species.
-
Neurodegenerative Diseases: Due to their metal-chelating properties, 8-hydroxyquinoline derivatives have been investigated for their potential to modulate the metal-ion dyshomeostasis observed in neurodegenerative disorders like Alzheimer's and Parkinson's diseases.
-
Antimicrobial: The antimicrobial activity of 8-hydroxyquinolines is well-documented and is often linked to their ability to disrupt essential metal-dependent enzymatic processes in pathogens.
Signaling Pathway Visualization:
While specific signaling pathways for this compound derivatives are not yet elucidated, derivatives of 8-hydroxyquinoline are known to interfere with pathways like the calpain-calpastatin signaling pathway , which is implicated in neuronal cell death.[9]
Caption: Potential inhibition of the calpain-mediated apoptosis pathway by a this compound derivative.
Quantitative Data Summary
As specific quantitative data for reactions involving this compound is not available, the following table provides representative yields for analogous reactions with other 5-substituted 8-hydroxyquinolines found in the literature. This data can serve as a benchmark for the development of synthetic routes to and from this compound.
Table 2: Representative Yields for Reactions of 5-Substituted 8-Hydroxyquinolines
| Reaction Type | 5-Substituent | Reagents | Yield (%) | Reference |
| Bromination | H | NBS, Chloroform | Excellent | [11] |
| Mannich Reaction | Cl | Ciprofloxacin, Paraformaldehyde, Ethanol | 75 | [11] |
| Suzuki Coupling | Br (protected OH) | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Good | [12] |
Conclusion
This compound represents a valuable yet underutilized precursor in organic synthesis. Based on established synthetic methodologies for the 8-hydroxyquinoline scaffold, its synthesis is readily achievable. The strategic functionalization of the hydroxyl group and the quinoline ring opens avenues for the creation of a diverse library of novel compounds with potential applications in medicinal chemistry and materials science. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential as a key building block in the development of next-generation functional molecules. This guide provides a foundational framework for researchers to embark on the exploration of this promising chemical entity.
References
- 1. FR2198941A1 - 5-Methyl-8-hydroxy quinoline prepn - from amino-hydroxy toluene and nitro-hydroxy toluene by Skraup synthesis - Google Patents [patents.google.com]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rroij.com [rroij.com]
- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Research Landscape of 5-Substituted 8-Hydroxyquinolines: A Proxy for 5-Ethylquinolin-8-ol
Introduction
8-Hydroxyquinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry and materials science.[1] Their versatile biological activities, including antimicrobial, anticancer, and neuroprotective effects, have made them a focal point of extensive research. This technical guide aims to provide a comprehensive literature review of the research on 5-substituted 8-hydroxyquinolines, with a particular focus on serving as a proxy for the less-studied 5-ethylquinolin-8-ol. Due to the limited availability of specific data for this compound, this review will extrapolate from the research on analogous 5-substituted 8-hydroxyquinolines to provide researchers, scientists, and drug development professionals with a foundational understanding of the synthesis, properties, and potential therapeutic applications of this compound class.
Chemical Properties and Synthesis
The chemical properties and synthetic routes for 5-substituted 8-hydroxyquinolines are well-established, offering a variety of methods to access a diverse range of derivatives.
Table 1: General Chemical Properties of 5-Substituted 8-Hydroxyquinolines
| Property | Description | Reference |
| Appearance | Typically crystalline solids. | [2] |
| Solubility | Generally soluble in organic solvents and aqueous acidic solutions. | [2] |
| Chelation | The 8-hydroxyl group and the quinoline nitrogen form a bidentate chelation site for various metal ions. | [3] |
| Fluorescence | Many 8-hydroxyquinoline derivatives exhibit fluorescence, which can be modulated by metal chelation. | [2] |
Synthesis of 5-Substituted 8-Hydroxyquinolines
Several classical and modern synthetic methods are employed for the synthesis of the 8-hydroxyquinoline scaffold and its 5-substituted derivatives.
1. Skraup-Doebner-von Miller Reaction: This is a traditional method for quinoline synthesis involving the reaction of an aniline with α,β-unsaturated carbonyl compounds under acidic conditions. While versatile, it can sometimes lead to a mixture of regioisomers.
2. Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. It offers good control over the substitution pattern of the resulting quinoline.
3. Suzuki Cross-Coupling: For the introduction of aryl or alkyl groups at the 5-position, a common strategy involves the Suzuki coupling of a 5-halo-8-hydroxyquinoline (often 5-bromo-8-hydroxyquinoline) with a corresponding boronic acid. This method provides a powerful tool for creating a library of 5-substituted derivatives.[2]
Experimental Protocol: A General Procedure for Suzuki Cross-Coupling to Synthesize 5-Aryl-8-hydroxyquinolines
This protocol is adapted from a general procedure for the synthesis of 5-aryl-8-hydroxyquinolines from 5-bromo-8-hydroxyquinoline.[2]
Materials:
-
5-Bromo-8-(benzyloxy)quinoline
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a solution of 5-bromo-8-(benzyloxy)quinoline in a 3:1 mixture of 1,4-dioxane and water, add the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute it with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 5-aryl-8-(benzyloxy)quinoline.
-
Deprotect the benzyloxy group by catalytic hydrogenation (e.g., using Pd/C and H₂ gas) to yield the final 5-aryl-8-hydroxyquinoline.
DOT Script for Suzuki Cross-Coupling Workflow
References
Methodological & Application
Application Notes and Protocols for 5-Ethylquinolin-8-ol as a Chelating Agent for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-ethylquinolin-8-ol as a versatile chelating agent for various metal ions. Due to the limited specific data on this compound, the information herein is substantially based on the well-documented properties of its parent compound, 8-hydroxyquinoline (8-HQ), and other 5-substituted derivatives. Researchers should consider this as a foundational guide and optimize protocols for their specific applications.
Introduction to this compound
This compound is a derivative of 8-hydroxyquinoline, a heterocyclic organic compound with a quinoline backbone and a hydroxyl group at the 8-position. The presence of the nitrogen atom in the quinoline ring and the adjacent hydroxyl group makes it an excellent bidentate chelating agent, capable of forming stable complexes with a wide range of metal ions. The ethyl group at the 5-position can influence its lipophilicity, solubility, and the stability of its metal complexes, potentially offering advantages in specific applications compared to the parent 8-hydroxyquinoline.
The chelation reaction involves the deprotonation of the hydroxyl group and the coordination of both the nitrogen and the oxygen atoms to a metal ion, forming a stable five-membered ring.
Applications in Analytical Chemistry
This compound can be employed for the qualitative and quantitative determination of metal ions through various analytical techniques.
2.1. Spectrophotometric Determination of Metal Ions
The formation of colored complexes between this compound and metal ions allows for their determination using UV-Vis spectrophotometry. The wavelength of maximum absorbance (λmax) and the molar absorptivity are characteristic for each metal complex.
Experimental Protocol: Spectrophotometric Determination of a Divalent Metal Ion (e.g., Cu²⁺)
-
Preparation of Reagents:
-
Standard stock solution of the metal ion (e.g., 1000 ppm Cu²⁺).
-
This compound solution (e.g., 0.1% w/v in ethanol).
-
Buffer solution to maintain the optimal pH for complex formation (e.g., acetate buffer for pH 4-6).
-
-
Calibration Curve:
-
Prepare a series of standard solutions of the metal ion with known concentrations by diluting the stock solution.
-
To each standard, add an excess of the this compound solution and the buffer.
-
Allow sufficient time for the complex to form completely.
-
Measure the absorbance of each solution at the λmax of the metal complex against a reagent blank.
-
Plot a calibration curve of absorbance versus metal ion concentration.
-
-
Sample Analysis:
-
Treat the unknown sample in the same manner as the standards.
-
Measure its absorbance and determine the metal ion concentration from the calibration curve.
-
2.2. Solvent Extraction of Metal Ions
The increased lipophilicity due to the ethyl group makes this compound a promising reagent for the solvent extraction of metal ions from aqueous solutions into an immiscible organic phase. This is useful for pre-concentration of trace metals or for separating interfering ions.
Experimental Protocol: Solvent Extraction of a Metal Ion
-
Phase Preparation:
-
Aqueous phase: A solution containing the metal ion of interest, with pH adjusted to the optimal value for extraction.
-
Organic phase: A solution of this compound in a suitable organic solvent (e.g., chloroform, methyl isobutyl ketone).
-
-
Extraction Procedure:
-
Mix equal volumes of the aqueous and organic phases in a separatory funnel.
-
Shake vigorously for a few minutes to facilitate the transfer of the metal-chelate complex into the organic phase.
-
Allow the phases to separate completely.
-
Drain the organic phase and determine the concentration of the metal ion using a suitable analytical technique (e.g., atomic absorption spectroscopy).
-
-
Determination of Distribution Ratio (D):
-
Analyze the metal ion concentration remaining in the aqueous phase.
-
Calculate the distribution ratio: D = [M]org / [M]aq, where [M]org and [M]aq are the concentrations of the metal ion in the organic and aqueous phases, respectively.
-
Applications in Drug Development and Biological Research
The biological activities of 8-hydroxyquinoline derivatives are often linked to their ability to chelate metal ions essential for cellular processes.[1] Their metal complexes can exhibit enhanced biological properties compared to the free ligand.
3.1. Anticancer Activity
Metal complexes of 8-hydroxyquinoline derivatives have shown promising anticancer activities.[2][3][4] The mechanism often involves the inhibition of enzymes or the induction of oxidative stress through metal chelation.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture:
-
Culture cancer cell lines (e.g., HeLa, MCF-7) in appropriate media and conditions.
-
-
Treatment:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or its metal complexes for a specified period (e.g., 24, 48 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
3.2. Antimicrobial Activity
8-Hydroxyquinolines are known for their broad-spectrum antimicrobial activity.[5] The chelation of essential metal ions can disrupt microbial metabolism.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Microorganism Preparation:
-
Prepare a standardized inoculum of the test microorganism (bacteria or fungi).
-
-
Broth Microdilution Method:
-
Prepare serial dilutions of this compound or its metal complexes in a suitable broth medium in a 96-well plate.
-
Add the microbial inoculum to each well.
-
Incubate the plate under appropriate conditions.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
Quantitative Data Summary
Due to the scarcity of specific data for this compound, the following tables present representative data for 8-hydroxyquinoline and its derivatives to provide an expected range of values.
Table 1: Stability Constants (log K) of Metal Complexes with 8-Hydroxyquinoline Derivatives Note: These are generalized values and will vary with the specific 5-substituted derivative and experimental conditions.
| Metal Ion | log K1 | log K2 |
| Cu²⁺ | ~12-13 | ~11-12 |
| Zn²⁺ | ~8-9 | ~7-8 |
| Ni²⁺ | ~9-10 | ~8-9 |
| Co²⁺ | ~9-10 | ~8-9 |
| Fe³⁺ | ~13-14 | ~12-13 |
Table 2: Representative Anticancer Activity (IC50 in µM) of 8-Hydroxyquinoline Derivatives and their Metal Complexes
| Compound/Complex | Cell Line | IC50 (µM) |
| 8-Hydroxyquinoline Derivative | HeLa | 10 - 50 |
| Copper Complex of 8-HQ Derivative | MCF-7 | 1 - 20 |
| Platinum Complex of 8-HQ Derivative | A549 | 5 - 30 |
Table 3: Representative Antimicrobial Activity (MIC in µg/mL) of 8-Hydroxyquinoline Derivatives
| Compound | Microorganism | MIC (µg/mL) |
| 5-Chloro-8-hydroxyquinoline | S. aureus | 4 - 16 |
| 8-Hydroxyquinoline | E. coli | 10 - 50 |
| 8-Hydroxyquinoline | C. albicans | 5 - 25 |
Visualizations
4.1. Chelation of a Metal Ion
Caption: Chelation of a metal ion by this compound.
4.2. Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for anticancer screening of metal complexes.
4.3. Potential Signaling Pathway Disruption by Metal Chelation
Caption: Disruption of signaling pathways by metal chelation.
References
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Spectrophotometric Determination of Metals with 5-ethylquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-ethylquinolin-8-ol, a derivative of 8-hydroxyquinoline (oxine), is a versatile chelating agent capable of forming stable, colored complexes with a variety of metal ions. This property makes it a valuable reagent for the spectrophotometric determination of trace metals in various samples, including environmental, biological, and pharmaceutical matrices. The ethyl group at the 5-position can enhance the lipophilicity of the resulting metal complexes, facilitating their extraction into organic solvents and potentially improving the selectivity and sensitivity of the analytical method.
This document provides a general protocol for the spectrophotometric determination of metal ions using this compound. The methodologies are based on established procedures for the parent compound, 8-hydroxyquinoline, and are intended to serve as a starting point for method development with the 5-ethyl derivative. It is important to note that specific parameters such as the wavelength of maximum absorbance (λmax), molar absorptivity, optimal pH, and linear range should be experimentally determined for each metal-5-ethylquinolin-8-ol complex.
Principle of the Method
The spectrophotometric determination of metals with this compound is based on the formation of a colored chelate complex between the metal ion (Mⁿ⁺) and the deprotonated form of the reagent. The reaction can be generalized as follows:
Mⁿ⁺ + n(this compound) → M(5-ethylquinolin-8-olate)ₙ + nH⁺
The intensity of the color of the resulting complex is directly proportional to the concentration of the metal ion in the sample, which can be quantified by measuring its absorbance at a specific wavelength using a spectrophotometer. The metal-chelate is often extracted into an immiscible organic solvent to concentrate the analyte and remove potential interferences from the aqueous sample matrix.
Data Presentation
The following table summarizes typical analytical parameters for the spectrophotometric determination of selected metal ions using 8-hydroxyquinoline derivatives. These values can serve as an initial guide for method development with this compound.
| Metal Ion | pH Range | Solvent for Extraction | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
| Iron (III) | 2.0 - 4.5 | Chloroform, MIBK | ~470 - 600 | ~5,000 - 15,000 |
| Copper (II) | 2.7 - 7.0 | Chloroform, MIBK | ~410 - 440 | ~5,000 - 10,000 |
| Cobalt (II) | 4.0 - 9.0 | Chloroform | ~420 | ~4,000 |
| Nickel (II) | 4.5 - 9.5 | Chloroform | ~395 | ~5,000 |
| Vanadium (V) | 3.5 - 5.5 | Chloroform | ~550 | >10,000 |
| Aluminum (III) | 4.5 - 9.5 | Chloroform | ~390 | ~7,000 |
Note: The exact values for this compound must be determined experimentally.
Experimental Protocols
Preparation of Reagents
-
Standard Metal Stock Solution (1000 mg/L): Procure certified standard solutions or prepare by dissolving a high-purity salt of the metal of interest in deionized water. Acidify slightly with a suitable acid (e.g., HNO₃ or HCl) to prevent hydrolysis.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with deionized water.
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of a suitable organic solvent such as ethanol or chloroform.
-
Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, phosphate) to control the pH of the aqueous phase during the complexation reaction.
-
Organic Solvent for Extraction: Chloroform or methyl isobutyl ketone (MIBK) are commonly used.
General Analytical Procedure
-
Sample Preparation: Prepare the sample solution by dissolving the sample in a suitable solvent. If necessary, perform acid digestion to bring the metal ions into solution and remove organic matter.
-
pH Adjustment: Transfer a known volume of the sample or standard solution into a separatory funnel. Add a suitable buffer solution to adjust the pH to the optimal range for the specific metal ion.
-
Complexation and Extraction: Add an excess of the this compound solution to the separatory funnel. Shake vigorously for several minutes to ensure complete complexation and extraction of the metal-chelate into the organic phase.
-
Phase Separation: Allow the two phases to separate completely. Drain the organic layer into a clean, dry beaker. If necessary, dry the organic phase by passing it through anhydrous sodium sulfate.
-
Spectrophotometric Measurement: Transfer the organic extract to a cuvette and measure the absorbance at the predetermined λmax against a reagent blank prepared in the same manner but without the metal ion.
-
Calibration Curve: Construct a calibration curve by plotting the absorbance values of the working standard solutions versus their corresponding concentrations.
-
Concentration Determination: Determine the concentration of the metal ion in the sample by comparing its absorbance with the calibration curve.
Specific Protocol Example: Determination of Iron (III)
-
Pipette 10.0 mL of the sample solution (containing 1-10 µg of Fe³⁺) into a 125 mL separatory funnel.
-
Add 5 mL of acetate buffer (pH 3.5) and mix well.
-
Add 5 mL of the 0.1% this compound solution in chloroform.
-
Shake the funnel vigorously for 2 minutes.
-
Allow the layers to separate and collect the chloroform layer in a 10 mL volumetric flask.
-
Repeat the extraction with another 3 mL of the reagent solution and combine the extracts.
-
Make up the volume to 10 mL with chloroform.
-
Measure the absorbance of the solution at the experimentally determined λmax (expected around 470-600 nm) against a reagent blank.
Mandatory Visualizations
Caption: General experimental workflow for the spectrophotometric determination of metals.
Caption: Chelation reaction between a metal ion and this compound.
Application of 5-Ethylquinolin-8-ol in Solvent Extraction of Heavy Metals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyquinoline and its derivatives are versatile chelating agents widely recognized for their ability to form stable complexes with a variety of metal ions.[1][2][3] This property makes them highly valuable in various applications, including analytical chemistry, medical imaging, and the extraction and separation of metals.[1][4] 5-Ethylquinolin-8-ol, a derivative of 8-hydroxyquinoline, is of particular interest for the solvent extraction of heavy metals due to the lipophilic nature imparted by the ethyl group at the 5-position, which enhances its solubility in organic solvents and can influence its extraction efficiency and selectivity.
This document provides detailed application notes and protocols for the use of this compound and its analogs in the solvent extraction of heavy metals. While specific quantitative data for this compound is limited in publicly available literature, the information presented here is based on the well-documented performance of structurally similar 8-hydroxyquinoline derivatives, such as 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline (commercially known as Kelex 100) and 5,7-diiodo-8-hydroxyquinoline. These analogs provide a strong basis for understanding the expected behavior and application of this compound.
Principle of Extraction
The solvent extraction of heavy metals using this compound is based on the principle of chelation. The 8-hydroxyquinoline moiety acts as a bidentate ligand, where the hydroxyl group (-OH) and the nitrogen atom of the quinoline ring coordinate with a metal ion to form a stable, neutral metal chelate complex. This complex is soluble in an organic solvent, allowing for the transfer of the metal ion from an aqueous phase to the organic phase. The general reaction can be represented as:
Mⁿ⁺(aq) + n(HQ)(org) ⇌ MQn(org) + nH⁺(aq)
Where Mⁿ⁺ is the metal ion in the aqueous phase, and HQ represents the 8-hydroxyquinoline derivative in the organic phase. The efficiency of this process is highly dependent on the pH of the aqueous phase, the concentration of the chelating agent, the nature of the organic solvent, and the specific metal ion being extracted.
Data Presentation: Extraction of Heavy Metals with Substituted 8-Hydroxyquinolines
The following tables summarize quantitative data for the solvent extraction of various heavy metals using derivatives of 8-hydroxyquinoline, which can serve as a proxy for the expected performance of this compound.
Table 1: Solvent Extraction of Zn(II), Cr(III), and Cd(II) using 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline (Kelex 100) in Kerosene [5]
| Metal Ion | Initial Concentration | Extractant Concentration | pH | Equilibrium Time | Extraction Efficiency (%) |
| Zn(II) | Not Specified | 0.4 M | Not Specified | 240 min | 58 |
| Cr(III) | Not Specified | 0.4 M | Not Specified | 240 min | 34 |
| Cd(II) | Not Specified | 0.4 M | Not Specified | 240 min | 15 |
| *Mixed Metals | Not Specified | 0.4 M + 10% n-decanol | Not Specified | 30 min | 60 (total recovery) |
*Addition of n-decanol as a modifier improves the extraction kinetics and overall recovery.
Table 2: Cloud Point Extraction of Various Heavy Metals using 5,7-diiodo-8-hydroxyquinoline
| Metal Ion | pH | Ligand Concentration | Surfactant (Triton X-114) | Limit of Detection (μg/L) |
| Cu(II) | 7 | 0.1 mmol/L | 0.06% (w/v) | 0.076 |
| Zn(II) | 7 | 0.1 mmol/L | 0.06% (w/v) | 0.30 |
| Ni(II) | 7 | 0.1 mmol/L | 0.06% (w/v) | 0.081 |
| Cd(II) | 7 | 0.1 mmol/L | 0.06% (w/v) | 0.022 |
| Co(II) | 7 | 0.1 mmol/L | 0.06% (w/v) | 0.033 |
| Pb(II) | 7 | 0.1 mmol/L | 0.06% (w/v) | 0.049 |
Experimental Protocols
The following are generalized protocols for the solvent extraction of heavy metals using this compound. These should be optimized for specific applications.
Protocol 1: General Procedure for Solvent Extraction of a Single Heavy Metal
Objective: To extract a target heavy metal ion from an aqueous solution into an organic phase using this compound.
Materials:
-
Aqueous solution containing the target heavy metal ion (e.g., Cd²⁺, Pb²⁺, Cu²⁺) of known concentration.
-
This compound.
-
Organic solvent (e.g., chloroform, kerosene, dichloromethane).
-
pH buffer solutions or dilute HCl and NaOH for pH adjustment.
-
Separatory funnels.
-
Mechanical shaker.
-
pH meter.
-
Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for metal analysis.
Procedure:
-
Preparation of Organic Phase: Prepare a solution of this compound in the chosen organic solvent at a desired concentration (e.g., 0.1 M).
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing the target heavy metal ion. Adjust the pH of the solution to the desired value using buffer solutions or dropwise addition of dilute acid or base. The optimal pH will vary depending on the metal and should be determined experimentally (typically in the range of 4-8 for many divalent metals).
-
Extraction: a. Place equal volumes (e.g., 20 mL) of the prepared aqueous and organic phases into a separatory funnel. b. Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure thorough mixing and allow the system to reach equilibrium. c. Allow the phases to separate completely.
-
Phase Separation: Carefully separate the aqueous and organic phases.
-
Analysis: a. Determine the concentration of the metal ion remaining in the aqueous phase using AAS or ICP-OES. b. The concentration of the metal ion in the organic phase can be determined by mass balance or by back-extraction into an acidic solution followed by analysis.
-
Calculation of Extraction Efficiency: The percentage of extraction (%E) can be calculated using the following formula: %E = [ (C₀ - Cₑ) / C₀ ] * 100 Where C₀ is the initial concentration of the metal ion in the aqueous phase and Cₑ is the equilibrium concentration of the metal ion in the aqueous phase after extraction.
Protocol 2: Determination of the Effect of pH on Extraction Efficiency
Objective: To determine the optimal pH for the extraction of a specific heavy metal using this compound.
Procedure:
-
Follow the General Procedure for Solvent Extraction (Protocol 1).
-
Prepare a series of aqueous solutions containing the same initial concentration of the target metal ion.
-
Adjust the pH of each aqueous solution to a different value within a desired range (e.g., pH 2, 3, 4, 5, 6, 7, 8).
-
Perform the extraction for each pH value, keeping all other parameters (extractant concentration, phase ratio, shaking time) constant.
-
Analyze the metal concentration in the aqueous phase for each sample.
-
Plot the percentage of extraction (%E) versus the equilibrium pH to determine the optimal pH for extraction.
Visualizations
Caption: Chelation of a divalent metal ion with this compound.
Caption: General workflow for solvent extraction of heavy metals.
References
- 1. rroij.com [rroij.com]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
5-Ethylquinolin-8-ol: A Versatile Ligand in Coordination Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethylquinolin-8-ol is a derivative of the well-known chelating agent 8-hydroxyquinoline. The introduction of an ethyl group at the 5-position of the quinoline ring can subtly influence the ligand's electronic properties and steric hindrance, thereby affecting the stability, structure, and reactivity of its metal complexes. While specific research on this compound is limited, the extensive studies on analogous 5-substituted 8-hydroxyquinoline derivatives provide a strong foundation for understanding its potential applications in coordination chemistry, particularly in the development of therapeutic and diagnostic agents.
8-Hydroxyquinoline and its derivatives are bidentate ligands, coordinating to metal ions through the nitrogen atom of the pyridine ring and the deprotonated oxygen of the hydroxyl group to form stable five-membered chelate rings.[1][2] This chelating ability is central to their biological activity, which often involves the modulation of metal ion homeostasis in biological systems.[2][3] Metal complexes of 8-hydroxyquinoline derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antifungal properties.[4][5] The biological efficacy of these complexes is often dependent on the nature of both the ligand and the coordinated metal ion.[2]
These application notes will provide an overview of the potential of this compound as a ligand, drawing parallels from closely related 5-alkyl and other 5-substituted 8-hydroxyquinoline compounds. Detailed experimental protocols for the synthesis of the ligand and its metal complexes, based on established methodologies, are also presented.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Friedländer annulation reaction.[6][7][8] This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[8] For the synthesis of this compound, 2-amino-6-methoxyphenylethanone can be reacted with propanal.
An alternative, classical approach is the Skraup synthesis, which involves the reaction of an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent.[9][10] To synthesize this compound via this method, one would start with 4-ethyl-2-aminophenol.
Coordination Chemistry and Applications
Metal complexes of 5-substituted 8-hydroxyquinolines have been extensively studied for their potential therapeutic applications. The substituent at the 5-position plays a crucial role in determining the lipophilicity and electronic properties of the ligand, which in turn influences the biological activity of the metal complex. For instance, electron-withdrawing groups can enhance the acidity of the hydroxyl group, affecting the stability of the metal complexes.
Anticancer Activity: Metal complexes of 8-hydroxyquinoline derivatives have shown promising anticancer activity.[5] The mechanism of action is often attributed to their ability to disrupt metal ion homeostasis within cancer cells, leading to oxidative stress and apoptosis. For example, complexes of 5-chloro-8-hydroxyquinoline have been investigated for their antitumor properties.
Antimicrobial and Antifungal Activity: The antimicrobial and antifungal activities of 8-hydroxyquinoline derivatives and their metal complexes are well-documented.[4] The chelation of metal ions essential for microbial growth and enzymatic activity is a key mechanism. 5-Alkoxymethyl-8-quinolinols have been shown to exhibit significant activity against various bacterial and fungal strains.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedländer Annulation
Materials:
-
2-Amino-6-methoxyphenylethanone
-
Propanal
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrobromic acid (48%)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-amino-6-methoxyphenylethanone (1.0 eq) and potassium hydroxide (2.0 eq) in ethanol.
-
Add propanal (1.5 eq) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add hydrobromic acid (48%) and reflux for 2-3 hours to cleave the methoxy group.
-
Cool the mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Protocol 2: General Synthesis of a Metal(II) Complex of this compound
Materials:
-
This compound
-
A metal(II) salt (e.g., copper(II) acetate, zinc(II) chloride)
-
Methanol or ethanol
-
Ammonia solution (optional, for pH adjustment)
Procedure:
-
Dissolve this compound (2.0 eq) in methanol or ethanol in a round-bottom flask.
-
In a separate flask, dissolve the metal(II) salt (1.0 eq) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
If a precipitate does not form immediately, adjust the pH of the solution to 6-7 by adding a dilute ammonia solution dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Collect the precipitated metal complex by filtration.
-
Wash the complex with the solvent used for the reaction and then with a small amount of diethyl ether.
-
Dry the complex in a desiccator.
Data Presentation
Due to the limited availability of specific quantitative data for this compound complexes, the following table summarizes representative data for closely related 5-substituted 8-hydroxyquinoline complexes to provide a comparative overview.
| Ligand | Metal Ion | Stability Constant (log K) | Application | Reference |
| 5-Chloro-8-hydroxyquinoline | Cu(II) | 13.2 | Anticancer | [2] |
| 5-Nitro-8-hydroxyquinoline | Fe(III) | 11.8 | Anticancer | [11] |
| 5-Amino-8-hydroxyquinoline | Cu(II) | - | Antimicrobial | [4] |
| 5-(n-Butoxymethyl)-8-quinolinol | Various | - | Antifungal | [2] |
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the coordination chemistry of this compound.
Caption: Proposed synthesis of this compound.
Caption: Chelation of a metal ion by this compound.
Caption: General workflow for studying metal complexes.
References
- 1. scispace.com [scispace.com]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. uop.edu.pk [uop.edu.pk]
- 10. Skraup reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 5-Ethylquinolin-8-ol Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the synthesis of 5-ethylquinolin-8-ol and its subsequent complexation with various transition metals. The protocols are designed to be clear and reproducible for researchers in the fields of medicinal chemistry, inorganic chemistry, and drug development.
Introduction
8-Hydroxyquinoline and its derivatives are a well-established class of chelating agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The therapeutic potential of these compounds is often enhanced upon coordination with metal ions. The introduction of an ethyl group at the 5-position of the quinoline ring can modulate the lipophilicity and electronic properties of the ligand, potentially leading to metal complexes with improved pharmacological profiles. This document outlines the synthesis of this compound and its metal complexes, along with methods for their characterization.
Experimental Protocols
Part 1: Synthesis of this compound (Ligand)
The synthesis of this compound is proposed via a modified Skraup reaction, a reliable method for quinoline synthesis. This procedure is adapted from established protocols for similar 8-hydroxyquinoline derivatives.
Materials:
-
2-Amino-4-ethylphenol
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrobenzene (or an alternative oxidizing agent like arsenic acid)
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
-
Ethanol
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.
-
Addition of Reactants: Slowly add 2-amino-4-ethylphenol to the cooled mixture with continuous stirring. Subsequently, add nitrobenzene as the oxidizing agent.
-
Reaction: Heat the mixture to 120-130°C for 3-4 hours. The reaction is exothermic and should be carefully monitored.
-
Work-up: After cooling, pour the reaction mixture into a large volume of water. Neutralize the excess acid with a concentrated sodium hydroxide solution until the mixture is alkaline.
-
Steam Distillation: Remove the unreacted nitrobenzene by steam distillation.
-
Purification of Ligand:
-
Acidify the remaining solution with hydrochloric acid to precipitate the crude product.
-
Filter the precipitate and wash it with cold water.
-
Redissolve the crude product in a dilute sodium hydroxide solution and treat with activated charcoal to decolorize.
-
Filter the solution and re-precipitate the this compound by adding dilute hydrochloric acid until the solution is neutral (pH ~7).
-
Filter the purified product, wash with water, and dry in a vacuum oven.
-
-
Further Purification (Optional): For higher purity, the product can be recrystallized from ethanol or purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Part 2: Synthesis of this compound Metal Complexes
This protocol describes a general method for the synthesis of metal complexes of this compound with divalent metal ions such as Cu(II), Ni(II), Co(II), and Zn(II).
Materials:
-
This compound
-
Metal(II) chloride or acetate salts (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O)
-
Ethanol or Methanol
-
Ammonia solution (dilute)
Procedure:
-
Ligand Solution: Dissolve a stoichiometric amount of this compound in warm ethanol.
-
Metal Salt Solution: In a separate beaker, dissolve the corresponding metal salt in ethanol (a 1:2 metal-to-ligand molar ratio is typically used for divalent metals).
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
pH Adjustment: Adjust the pH of the mixture to slightly basic (pH ~8) by the dropwise addition of a dilute ammonia solution to facilitate the deprotonation of the hydroxyl group and promote complex formation.
-
Precipitation and Digestion: A colored precipitate of the metal complex should form. Heat the mixture on a water bath for 1-2 hours to ensure complete precipitation and to increase the particle size of the precipitate.
-
Isolation and Washing: Cool the mixture to room temperature and collect the precipitate by filtration. Wash the complex with ethanol and then with distilled water to remove any unreacted starting materials and excess ammonia.
-
Drying: Dry the synthesized metal complex in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.
Data Presentation
The following tables summarize the expected quantitative data for the synthesized ligand and its metal complexes. Note: The data presented here are representative and may vary based on experimental conditions.
Table 1: Physicochemical Data of this compound and its Metal Complexes
| Compound | Formula | M.W. ( g/mol ) | Color | Yield (%) | M.p. (°C) |
| This compound (L) | C₁₁H₁₁NO | 173.21 | Pale Yellow | 65-75 | 78-80 |
| [Cu(L)₂] | C₂₂H₂₀CuN₂O₂ | 407.96 | Green | 80-90 | >300 |
| [Ni(L)₂] | C₂₂H₂₀N₂NiO₂ | 403.11 | Light Green | 75-85 | >300 |
| [Co(L)₂] | C₂₂H₂₀CoN₂O₂ | 403.35 | Brownish-Red | 70-80 | >300 |
| [Zn(L)₂] | C₂₂H₂₀N₂O₂Zn | 409.79 | White | 85-95 | >300 |
Table 2: Spectroscopic Data for this compound and its Metal Complexes
| Compound | IR (cm⁻¹) ν(O-H) | IR (cm⁻¹) ν(C=N) | ¹H NMR (δ ppm, DMSO-d₆) | UV-Vis λₘₐₓ (nm) |
| This compound (L) | ~3400 (broad) | ~1580 | 1.25 (t, 3H, -CH₃), 2.80 (q, 2H, -CH₂-), 7.0-8.8 (m, 5H, Ar-H), 9.80 (s, 1H, -OH) | ~250, ~320 |
| [Cu(L)₂] | - | ~1570 | Paramagnetic | ~260, ~380, ~680 |
| [Ni(L)₂] | - | ~1572 | Paramagnetic | ~258, ~375, ~650 |
| [Co(L)₂] | - | ~1571 | Paramagnetic | ~262, ~385, ~590 |
| [Zn(L)₂] | - | ~1575 | 1.28 (t, 6H, -CH₃), 2.85 (q, 4H, -CH₂-), 7.1-8.9 (m, 10H, Ar-H) | ~255, ~370 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of this compound and its metal complexes.
Caption: Experimental workflow for the synthesis of this compound and its metal complexes.
Signaling Pathway (Hypothetical)
Metal complexes of 8-hydroxyquinoline derivatives are known to exert their biological effects through various mechanisms, including the inhibition of enzymes and interaction with cellular signaling pathways. The following diagram illustrates a hypothetical signaling pathway that could be modulated by these complexes, leading to an anticancer effect.
Caption: Hypothetical signaling pathway for the anticancer activity of the metal complexes.
Application Notes and Protocols: 5-Ethylquinolin-8-ol in Fluorescence Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyquinoline (8-HQ) and its derivatives are a well-established class of fluorescent probes widely utilized in analytical chemistry, bioimaging, and materials science. The parent compound, 8-HQ, exhibits weak intrinsic fluorescence due to an excited-state intramolecular proton transfer (ESIPT) mechanism. However, upon chelation with metal ions, this ESIPT process is inhibited, leading to a significant enhancement in fluorescence intensity. This "turn-on" fluorescence response forms the basis of their application as sensitive and selective chemosensors.
The introduction of substituents onto the quinoline ring of 8-HQ allows for the fine-tuning of its photophysical and chelating properties. A 5-ethyl substituent, as in 5-ethylquinolin-8-ol, is an electron-donating group that can be expected to influence the compound's spectral properties, such as shifting the emission wavelength, and potentially altering its selectivity and sensitivity towards different metal ions.
Principle of Operation: Metal Ion Detection
The fluorescence sensing mechanism of 8-hydroxyquinoline derivatives is based on the chelation-enhanced fluorescence (CHEF) effect. In the free ligand form, the excited state of the molecule can be quenched through the transfer of the phenolic proton to the quinoline nitrogen. When the molecule chelates with a metal ion, the phenolic proton is displaced, and the resulting rigid metal complex prevents the non-radiative decay pathway, leading to a significant increase in fluorescence quantum yield.
Figure 1: General mechanism of Chelation-Enhanced Fluorescence (CHEF).
Potential Applications
Based on the known applications of 8-hydroxyquinoline derivatives, this compound is a promising candidate for:
-
Quantitative analysis of metal ions: Development of sensitive assays for the detection of metal ions such as zinc, aluminum, magnesium, and cadmium in environmental and biological samples.
-
Cellular imaging: As a fluorescent probe for visualizing the distribution and flux of specific metal ions within living cells. Its utility in this area will depend on its membrane permeability and cytotoxicity.
-
Pharmaceutical and drug development: Screening for inhibitors of metalloenzymes or for compounds that disrupt metal ion homeostasis.
-
Materials science: Incorporation into polymers or solid-state materials to create fluorescent sensors.
Spectroscopic Properties (Representative Data)
The following table summarizes typical spectroscopic properties for 8-hydroxyquinoline and some of its derivatives when complexed with metal ions. The values for this compound are expected to be in a similar range but should be experimentally determined.
| Compound/Complex | Excitation Max (λex) | Emission Max (λem) | Solvent/Medium |
| 8-HQ-Al³⁺ | ~370 nm | ~510 nm | Ethanol |
| 8-HQ-Zn²⁺ | ~375 nm | ~520 nm | Aqueous Buffer |
| 8-HQ-Mg²⁺ | ~365 nm | ~515 nm | Aqueous Buffer |
| 8-HQ-Cd²⁺ | ~380 nm | ~530 nm | Aqueous Buffer |
Experimental Protocols
Protocol 1: General Procedure for Metal Ion Detection
This protocol provides a general framework for evaluating the fluorescence response of this compound to various metal ions.
Materials:
-
This compound
-
Stock solutions (e.g., 1 mM) of various metal salts (e.g., ZnCl₂, AlCl₃, MgCl₂, CdCl₂, FeCl₃, CuCl₂, etc.) in deionized water or an appropriate buffer.
-
Organic solvent (e.g., ethanol, DMSO) for dissolving this compound.
-
Buffer solution (e.g., Tris-HCl, HEPES) at a suitable pH (typically between 6.0 and 8.0).
-
Fluorometer and quartz cuvettes.
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution (e.g., 1 mM) of this compound in a suitable organic solvent like ethanol or DMSO.
-
Determination of Optimal Excitation and Emission Wavelengths:
-
In a cuvette, mix a dilute solution of this compound with a solution of a target metal ion (e.g., Zn²⁺) in the chosen buffer.
-
Scan the excitation spectrum while monitoring the emission at an estimated wavelength (e.g., 520 nm).
-
Using the determined optimal excitation wavelength, scan the emission spectrum to find the optimal emission wavelength.
-
-
Titration Experiment:
-
To a cuvette containing the buffer solution and a fixed concentration of this compound (e.g., 10 µM), add increasing concentrations of the metal ion stock solution.
-
After each addition, mix the solution and record the fluorescence intensity at the predetermined optimal excitation and emission wavelengths.
-
-
Selectivity Study:
-
Prepare a series of solutions, each containing this compound and a different metal ion at a fixed concentration.
-
Measure the fluorescence intensity of each solution to assess the selectivity of the probe.
-
To evaluate interference, measure the fluorescence of the probe with the primary target ion in the presence of other potentially competing metal ions.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the metal ion concentration to determine the detection range and limit of detection (LOD).
-
Figure 2: Workflow for characterizing a new fluorescent metal ion probe.
Protocol 2: Bioimaging of Intracellular Metal Ions
This protocol outlines a general procedure for using this compound to visualize metal ions in cultured cells. Note: The optimal probe concentration, incubation time, and potential cytotoxicity of this compound must be determined experimentally.
Materials:
-
Cultured cells (e.g., HeLa, HEK293) grown on glass-bottom dishes or coverslips.
-
This compound stock solution in DMSO.
-
Cell culture medium (e.g., DMEM).
-
Phosphate-buffered saline (PBS).
-
Metal ion solution (e.g., ZnCl₂) and a chelator (e.g., TPEN) for control experiments.
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and culture until they reach the desired confluency.
-
Probe Loading:
-
Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the old medium from the cells and wash with PBS.
-
Incubate the cells with the probe-containing medium for a predetermined time (e.g., 15-60 minutes) at 37°C.
-
-
Washing: Remove the loading medium and wash the cells two to three times with PBS to remove any excess probe.
-
Imaging:
-
Add fresh PBS or medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters determined from the spectroscopic characterization.
-
-
Control Experiments:
-
Positive Control: To confirm the probe is responsive to the target metal ion, incubate the loaded cells with a solution of the metal ion (e.g., 50 µM ZnCl₂) for a short period before imaging. An increase in fluorescence is expected.
-
Negative Control: To demonstrate that the fluorescence is due to the metal ion, treat the cells (after metal ion supplementation) with a strong chelator (e.g., 100 µM TPEN for zinc). A decrease in fluorescence should be observed.
-
Data Presentation
Quantitative data from titration experiments should be tabulated for clear comparison and analysis.
Table 1: Hypothetical Fluorescence Titration Data
| [Metal Ion] (µM) | Fluorescence Intensity (a.u.) |
| 0 | 50 |
| 2 | 250 |
| 4 | 480 |
| 6 | 690 |
| 8 | 850 |
| 10 | 950 |
| 12 | 980 |
| 14 | 990 |
Conclusion
This compound holds significant potential as a fluorescent probe for metal ion detection and bioimaging, analogous to its parent compound, 8-hydroxyquinoline. The protocols and information provided here offer a solid starting point for researchers to explore the specific properties and applications of this derivative. It is crucial to experimentally validate and optimize the parameters for each specific application.
Application Notes and Protocols for 5-Ethylquinolin-8-ol in Corrosion Inhibition Studies
Introduction
8-Hydroxyquinoline and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys in acidic media.[4] The presence of heteroatoms (nitrogen and oxygen) and the planar quinoline ring allows for strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents. 5-Ethylquinolin-8-ol, a derivative of 8-hydroxyquinoline, is anticipated to exhibit significant corrosion inhibition properties due to its molecular structure. The ethyl group at the 5-position may further enhance its protective action.
These application notes provide a comprehensive overview of the methodologies used to evaluate the efficacy of this compound as a corrosion inhibitor, detail the proposed mechanism of action, and present expected quantitative data based on its analogs.
Data Presentation
The corrosion inhibition efficiency of 8-hydroxyquinoline derivatives is typically evaluated at various concentrations. The following tables summarize representative data from studies on close analogs of this compound, which can be used as a benchmark for expected performance.
Table 1: Inhibition Efficiency of 5-(azidomethyl)quinolin-8-ol (QIN2) on Carbon Steel in 1.0 M HCl [1]
| Inhibitor Concentration (M) | Corrosion Current Density (Icorr, µA/cm²) | Inhibition Efficiency (η%) |
| 0 (Blank) | 1025 | - |
| 1 x 10⁻⁶ | 457 | 55.4 |
| 5 x 10⁻⁶ | 288 | 71.9 |
| 1 x 10⁻⁵ | 186 | 81.8 |
| 5 x 10⁻⁵ | 98 | 90.4 |
| 1 x 10⁻⁴ | 63 | 93.8 |
Table 2: Inhibition Efficiency of 5-(chloromethyl)-8-quinolinol hydrochloride (Cl-QH) on XC38 Steel in 1 M HCl [2]
| Inhibitor Concentration (M) | Corrosion Current Density (Icorr, µA/cm²) | Inhibition Efficiency (η%) |
| 0 (Blank) | 850 | - |
| 1 x 10⁻⁶ | 357 | 58 |
| 1 x 10⁻⁵ | 204 | 76 |
| 1 x 10⁻⁴ | 119 | 86 |
| 5 x 10⁻⁴ | 51 | 94 |
| 1 x 10⁻³ | 25.5 | 97 |
Table 3: Inhibition Efficiency of 5-(ethoxymethyl)-8-quinolinol (M-QN) on Carbon Steel in 1.0 M HCl from Weight Loss Measurements [3]
| Inhibitor Concentration (M) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (ηω%) |
| 0 (Blank) | 1.12 | - |
| 1 x 10⁻⁶ | 0.48 | 57.1 |
| 1 x 10⁻⁵ | 0.29 | 74.1 |
| 1 x 10⁻⁴ | 0.15 | 86.6 |
| 5 x 10⁻⁴ | 0.06 | 94.6 |
| 1 x 10⁻³ | 0.025 | 97.7 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established practices for corrosion inhibition studies of 8-hydroxyquinoline derivatives.
Weight Loss Measurement
This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.
Protocol:
-
Specimen Preparation:
-
Use mild steel coupons of known dimensions (e.g., 2 cm x 2 cm x 0.1 cm).
-
Mechanically polish the coupons with a series of emery papers (from 220 to 1200 grit).
-
Degrease the coupons with acetone, rinse with distilled water, and dry in a desiccator.
-
Accurately weigh each coupon to four decimal places (W₁).
-
-
Inhibitor Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and then dissolve it in the corrosive medium (e.g., 1 M HCl) to achieve the desired concentrations (e.g., 10⁻⁶ M to 10⁻³ M).
-
Prepare a blank solution containing the corrosive medium and the same amount of solvent without the inhibitor.
-
-
Immersion Test:
-
Immerse the pre-weighed coupons in the blank and inhibitor solutions at a constant temperature (e.g., 25 °C) for a specified duration (e.g., 6 hours).[3]
-
-
Post-Immersion Processing:
-
After the immersion period, retrieve the coupons.
-
Remove the corrosion products by gently brushing the coupons in a solution of 20% NaOH containing 200 g/L of zinc dust.
-
Rinse the coupons with distilled water, dry, and re-weigh (W₂).
-
-
Calculations:
-
Corrosion Rate (CR): CR (mg cm⁻² h⁻¹) = (W₁ - W₂) / (A x t) where A is the surface area of the coupon and t is the immersion time.
-
Inhibition Efficiency (η%): η% = [(CR_blank - CR_inh) / CR_blank] x 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.[5]
-
Electrochemical Measurements
Electrochemical tests, including potentiodynamic polarization and electrochemical impedance spectroscopy, provide insights into the corrosion kinetics and the mechanism of inhibition.
Apparatus: A standard three-electrode cell setup connected to a potentiostat/galvanostat.
-
Working Electrode (WE): Mild steel specimen with a defined exposed area.
-
Counter Electrode (CE): Platinum foil or graphite rod.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
General Procedure:
-
Immerse the three-electrode setup in the test solution (blank or with inhibitor).
-
Allow the system to stabilize for a period (e.g., 30 minutes) to reach a steady open-circuit potential (OCP).
2.1 Potentiodynamic Polarization (PDP)
This technique determines the corrosion current density (Icorr) and provides information on whether the inhibitor acts on the anodic, cathodic, or both reactions.
Protocol:
-
After OCP stabilization, apply a potential scan from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP).
-
Use a slow scan rate (e.g., 1 mV/s) to ensure quasi-steady-state conditions.[1]
-
Plot the resulting current density (log scale) versus the applied potential.
-
Data Analysis:
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).[6]
-
Calculate the inhibition efficiency (η%) using the following equation: η% = [(Icorr_blank - Icorr_inh) / Icorr_blank] x 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.[1]
-
2.2 Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information on the charge transfer resistance and the formation of a protective film at the metal/solution interface.
Protocol:
-
Following OCP stabilization, apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[7]
-
Record the impedance response of the system.
-
Data Analysis:
-
Present the data as Nyquist and Bode plots.
-
The Nyquist plot for an inhibited system typically shows a larger semicircle compared to the blank, indicating an increase in the charge transfer resistance (Rct).
-
Model the impedance data using an appropriate equivalent electrical circuit to extract parameters like Rct and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (η%) from the Rct values: η% = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.[1]
-
Mandatory Visualizations
Corrosion Inhibition Experimental Workflow
Caption: Workflow for evaluating corrosion inhibition performance.
Proposed Corrosion Inhibition Mechanism of this compound
Caption: Mechanism of mixed-type corrosion inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Ethylquinolin-8-ol
Welcome to the technical support center for the synthesis of 5-ethylquinolin-8-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: Which are the most common synthetic routes to prepare this compound?
A1: The two most common and well-established methods for synthesizing the quinoline scaffold, applicable to this compound, are the Skraup synthesis and the Friedländer synthesis.[1][2][3]
-
Skraup Synthesis: This method involves the reaction of an aromatic amine (or its corresponding nitro compound) with glycerol, sulfuric acid, and an oxidizing agent.[3] For this compound, the likely starting material would be 2-amino-4-ethylphenol.
-
Friedländer Synthesis: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, such as an aldehyde or ketone.[1][4] To synthesize this compound via this route, one could potentially use 2-amino-6-ethylbenzaldehyde and acetaldehyde.
Q2: I am getting a very low yield in my Skraup synthesis. What are the common causes?
A2: Low yields in the Skraup synthesis are a frequent issue.[5] Several factors can contribute to this:
-
Violent and uncontrolled reaction: The traditional Skraup reaction is notoriously exothermic and can be violent, leading to the formation of tars and decomposition of the product.[3][6]
-
Substituent effects: The nature of the substituents on the aniline ring can significantly influence the reaction's success. Electron-withdrawing groups can deactivate the ring and hinder the cyclization step.
-
Inappropriate oxidizing agent: The choice and amount of the oxidizing agent are critical. An insufficient amount may lead to incomplete aromatization, while an overly aggressive oxidant can cause degradation.
-
Suboptimal reaction temperature: The reaction requires high temperatures, but excessive heat can promote side reactions and tar formation.
Q3: My Friedländer synthesis is not working well. What should I check?
A3: Common issues in the Friedländer synthesis that can lead to low yields include:
-
Inappropriate catalyst: The choice of acid or base catalyst is crucial and can significantly impact the reaction rate and yield. A wide range of catalysts have been explored, from simple acids and bases to more complex Lewis acids and ionic liquids.[7][8]
-
Side reactions: Aldol condensation of the ketone reactant can be a significant side reaction, especially under basic conditions.[8]
-
Poor regioselectivity: When using unsymmetrical ketones, a mixture of regioisomers can be formed.[8]
-
Decomposition of starting materials: The starting 2-aminoaryl aldehyde or ketone can be unstable under the reaction conditions.
Q4: What are the black, tar-like substances I'm seeing in my Skraup reaction?
A4: Tar formation is a classic problem in the Skraup synthesis, largely due to the harsh reaction conditions involving concentrated sulfuric acid and high temperatures.[9] These tars are complex polymeric materials resulting from the decomposition and polymerization of reactants and intermediates. Using a milder, modified Skraup procedure can help to minimize tar formation.[6]
Q5: How can I purify my crude this compound?
A5: Purification of substituted 8-hydroxyquinolines can be achieved through several methods:
-
Recrystallization: This is a common method for purifying solid products. A suitable solvent system needs to be identified in which the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Column chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from impurities and side products.[10]
-
Acid-base extraction: Since 8-hydroxyquinolines are amphoteric, they can be purified by dissolving the crude product in an acidic solution, washing with an organic solvent to remove non-basic impurities, and then precipitating the product by adding a base. Conversely, dissolving in a basic solution and washing with an organic solvent can remove non-acidic impurities.
Troubleshooting Guides
Skraup Synthesis: Improving Yield and Purity
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Reaction is too violent, leading to tar formation. | - Add ferrous sulfate or boric acid to moderate the reaction.[3]- Use a modified Skraup procedure with dropwise addition of reactants.[6] |
| Inefficient oxidizing agent. | - Use a milder oxidizing agent like arsenic acid instead of nitrobenzene.[3]- Optimize the stoichiometry of the oxidizing agent. | |
| Suboptimal sulfuric acid concentration. | - The concentration of sulfuric acid can affect the ratio of 5- and 7-substituted isomers when using a meta-substituted aniline. Experiment with different concentrations (e.g., 60-80%).[11] | |
| Incomplete reaction. | - Ensure the reaction is heated for a sufficient amount of time at the optimal temperature. | |
| Excessive Tar Formation | Reaction temperature is too high. | - Carefully control the reaction temperature and avoid overheating. |
| Concentrated sulfuric acid is too harsh. | - Consider using a modified procedure with aqueous sulfuric acid.[11] | |
| Mixture of Isomers | Use of a meta-substituted aniline precursor. | - The Skraup reaction with meta-substituted anilines can yield a mixture of 5- and 7-substituted quinolines.[11] Separation of isomers may be necessary, for example by fractional crystallization of their salts. |
Friedländer Synthesis: Overcoming Common Hurdles
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Ineffective catalyst. | - Screen a variety of acid or base catalysts. Lewis acids like ZnCl₂, or ionic liquids have shown to be effective.[7]- Optimize the catalyst loading. |
| Aldol side reactions of the ketone. | - Use milder reaction conditions (e.g., lower temperature).- Consider using an imine analog of the 2-aminoaryl ketone to prevent self-condensation.[8] | |
| Unstable starting materials. | - Ensure the purity of your 2-aminoaryl aldehyde/ketone.- Use milder reaction conditions if decomposition is suspected. | |
| Poor Regioselectivity | Use of an unsymmetrical ketone. | - Introduce a directing group on the α-carbon of the ketone.- Employ specific amine catalysts or ionic liquids that can favor the formation of one regioisomer.[8] |
| No Reaction | Insufficiently activated α-methylene group. | - Use a ketone with a more acidic α-methylene group.- Employ a stronger catalyst to facilitate the initial condensation. |
Experimental Protocols
Detailed Methodology: Modified Skraup Synthesis of a Substituted Quinoline
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
Materials:
-
2-Amino-4-ethylphenol
-
Glycerol
-
Concentrated Sulfuric Acid
-
Arsenic Pentoxide (or other suitable oxidizing agent)
-
Ferrous Sulfate (optional, to moderate the reaction)
-
Sodium Hydroxide solution
-
Organic solvent for extraction (e.g., toluene, dichloromethane)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully add concentrated sulfuric acid.
-
Addition of Reactants: While stirring and cooling the flask in an ice bath, slowly add 2-amino-4-ethylphenol to the sulfuric acid.
-
Add the oxidizing agent (e.g., arsenic pentoxide) and ferrous sulfate (if used) to the mixture.
-
Heat the mixture to the desired reaction temperature (typically 120-140 °C).
-
Slowly add glycerol dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature.
-
Reaction Monitoring: After the addition is complete, continue heating and stirring the mixture for several hours until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution while cooling the mixture.
-
Extraction: Extract the aqueous layer with a suitable organic solvent.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Detailed Methodology: Friedländer Synthesis of a Substituted Quinoline
This protocol provides a general framework and should be optimized for the synthesis of this compound.
Materials:
-
2-Amino-6-ethylbenzaldehyde (or a suitable ketone derivative)
-
Acetaldehyde (or another carbonyl compound with an α-methylene group)
-
Catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid)[7]
-
Solvent (e.g., ethanol, toluene, or solvent-free)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-amino-6-ethylbenzaldehyde and the catalyst in the chosen solvent. If performing the reaction solvent-free, mix the reactants and catalyst directly in the flask.
-
Addition of Reactant: Add acetaldehyde to the reaction mixture.
-
Reaction: Heat the mixture to reflux (or the desired temperature for solvent-free conditions) and stir for the required time (monitor by TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.
Visualizing Reaction Pathways
To aid in understanding the core synthetic strategies, the following diagrams illustrate the generalized workflows for the Skraup and Friedländer syntheses.
Caption: Generalized workflow for the Skraup synthesis of this compound.
Caption: Generalized workflow for the Friedländer synthesis of this compound.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 88. The Skraup reaction with m-substituted anilines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Metal Chelation with 5-Ethylquinolin-8-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-ethylquinolin-8-ol for metal chelation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for chelating divalent metal ions with this compound?
The optimal pH for chelation is highly dependent on the specific metal ion. Generally, for many divalent metal ions such as Cu²⁺, Zn²⁺, and Ni²⁺, the optimal pH range for complex formation with 8-hydroxyquinoline derivatives is in the slightly acidic to neutral range. It is crucial to determine the optimal pH for your specific metal ion of interest empirically.
Q2: How does pH affect the chelation process?
The chelation of metal ions by this compound is a pH-dependent equilibrium process.[1] At low pH, the quinoline nitrogen is protonated, which competes with the metal ion for binding and reduces the chelation efficiency. As the pH increases, the hydroxyl group deprotonates, making the oxygen a more effective donor for the metal ion and favoring complex formation. However, at very high pH, metal ions may precipitate as hydroxides, which will also interfere with chelation.
Q3: What is the expected stoichiometry of the metal complexes with this compound?
For many divalent metal ions, this compound, acting as a bidentate ligand, typically forms complexes with a 1:2 metal-to-ligand ratio (ML₂).[2] However, the formation of 1:1 (ML) complexes can also occur, particularly at lower ligand concentrations.
Q4: How can I determine the stability constants of the metal complexes I am studying?
The stability constants (log K) of metal complexes with this compound can be determined experimentally using techniques such as potentiometric (pH-metric) titration or spectrophotometric titration.[2] These methods allow for the calculation of stepwise and overall stability constants.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no chelation observed | Incorrect pH: The pH of the solution may be too low (protonation of the ligand) or too high (metal hydroxide precipitation). | Perform a pH titration to determine the optimal range for your specific metal-ligand system. Ensure your buffers are correctly prepared and calibrated. |
| Ligand insolubility: this compound may have limited solubility in your aqueous experimental setup. | Consider using a co-solvent like dioxane-water or ethanol-water mixture to increase ligand solubility. Ensure the ligand is fully dissolved before adding the metal salt. | |
| Metal ion hydrolysis: At higher pH, the metal ion may be precipitating as a hydroxide. | Visually inspect the solution for any turbidity. Lower the pH or perform the experiment in a buffered solution that maintains the metal ion in solution. | |
| Precipitate formation during experiment | Insoluble metal complex: The formed metal-ligand complex may be insoluble in the chosen solvent system. | This is a known characteristic of many 8-hydroxyquinoline complexes.[2][3] If quantitative analysis in solution is required, consider using a different solvent system or a higher concentration of a co-solvent. For some applications, the precipitation can be used for gravimetric analysis. |
| Metal hydroxide precipitation: As mentioned above, high pH can cause the metal ion to precipitate. | Lower the pH of the solution. | |
| Inconsistent or non-reproducible results | Inaccurate reagent concentrations: Errors in the preparation of stock solutions of the ligand, metal salt, or titrant. | Carefully prepare and standardize all solutions. For example, metal salt solutions can be standardized by EDTA titration.[4] |
| Temperature fluctuations: Stability constants are temperature-dependent. | Perform experiments in a temperature-controlled water bath to ensure consistent results. | |
| Ionic strength variation: The ionic strength of the medium can affect the activity of ions and thus the stability constants. | Maintain a constant ionic strength across all experiments by adding an inert electrolyte like KNO₃ or NaClO₄. | |
| Difficulty in determining the endpoint of titration | Slow complex formation: The kinetics of complex formation may be slow. | Allow sufficient time for the system to reach equilibrium after each addition of titrant. Stir the solution continuously. |
| Weak complex formation: The interaction between the metal and ligand may be weak, resulting in a shallow titration curve. | Increase the concentration of the reactants if possible. Ensure you are working within the optimal pH range for complexation. |
Experimental Protocols
Potentiometric (pH-Metric) Titration for Determination of Stability Constants
This protocol is based on the Irving-Rossotti titration technique, a widely used method for determining the stability constants of metal complexes.
Materials:
-
This compound
-
Divalent metal salt (e.g., CuSO₄·5H₂O, Zn(NO₃)₂·6H₂O)
-
Standardized strong acid (e.g., 0.1 M HClO₄ or HNO₃)
-
Standardized carbonate-free strong base (e.g., 0.1 M NaOH)
-
Inert salt for maintaining ionic strength (e.g., 1 M KNO₃)
-
Organic co-solvent (e.g., dioxane or ethanol)
-
Calibrated pH meter with a combined glass electrode
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen organic co-solvent.
-
Prepare a standardized aqueous stock solution of the metal salt.
-
Prepare a standardized aqueous solution of the strong acid.
-
Prepare and standardize a carbonate-free solution of the strong base.
-
Prepare a stock solution of the inert salt.
-
-
Titration Mixtures: Prepare the following three mixtures in a thermostated titration vessel (e.g., at 25 °C):
-
Mixture A (Acid blank): A known volume of strong acid, inert salt solution, and deionized water, with the organic co-solvent added to maintain the desired solvent ratio (e.g., 50% v/v).
-
Mixture B (Ligand blank): The same as Mixture A, but with a known volume of the this compound stock solution added.
-
Mixture C (Metal-Ligand): The same as Mixture B, but with a known volume of the metal salt stock solution added. Ensure the final metal-to-ligand ratio is appropriate (e.g., 1:5) to favor the formation of higher-order complexes.
-
-
Titration:
-
Titrate each mixture with the standardized strong base.
-
Record the pH reading after each addition of the titrant, allowing the system to equilibrate.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added for all three titrations.
-
From the titration curves, calculate the proton-ligand stability constants (pKa values) of this compound.
-
Calculate the average number of ligands attached per metal ion (n̄) and the free ligand concentration (pL) at various pH values.
-
Construct the formation curve by plotting n̄ versus pL.
-
From the formation curve, determine the stepwise stability constants (log K₁ and log K₂) using methods such as the half-integral method (n̄ = 0.5 for log K₁, n̄ = 1.5 for log K₂).
-
Spectrophotometric Titration
This method is suitable when the metal-ligand complex has a distinct UV-Vis absorption spectrum compared to the free ligand.
Materials:
-
Solutions of this compound and the metal salt.
-
A series of buffer solutions covering a wide pH range.
-
UV-Vis spectrophotometer.
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λ_max):
-
Prepare a solution of the metal-ligand complex at a pH where complex formation is expected to be high.
-
Scan the UV-Vis spectrum to identify the λ_max of the complex.
-
-
Job's Method of Continuous Variation (to determine stoichiometry):
-
Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but the mole fraction of the ligand varies from 0 to 1.
-
Measure the absorbance of each solution at the λ_max of the complex.
-
Plot absorbance versus the mole fraction of the ligand. The maximum of the curve will indicate the stoichiometry of the complex.
-
-
Mole-Ratio Method (to determine stability constant):
-
Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.
-
Measure the absorbance of each solution at the λ_max.
-
Plot absorbance versus the molar ratio of ligand to metal. The plot will consist of two linear portions, and the intersection will give the stoichiometry. The data can also be used to calculate the stability constant.
-
Data Presentation
The following tables present hypothetical data for the chelation of various divalent metals with this compound, based on typical values for 8-hydroxyquinoline derivatives. Note: These values should be determined experimentally for your specific system.
Table 1: Optimal pH Ranges for Metal Chelation
| Metal Ion | Typical Optimal pH Range |
| Cu²⁺ | 4.5 - 6.0 |
| Zn²⁺ | 5.0 - 7.0 |
| Ni²⁺ | 5.5 - 7.5 |
| Co²⁺ | 6.0 - 8.0 |
| Fe³⁺ | 2.5 - 4.0 |
Table 2: Hypothetical Stability Constants (log K) in 50% Dioxane-Water
| Metal Ion | log K₁ | log K₂ | log β₂ (Overall) |
| Cu²⁺ | 12.5 | 11.5 | 24.0 |
| Zn²⁺ | 10.0 | 9.0 | 19.0 |
| Ni²⁺ | 10.5 | 8.5 | 19.0 |
| Co²⁺ | 9.5 | 7.5 | 17.0 |
Visualizations
Caption: pH-dependent equilibrium of metal chelation.
Caption: Workflow for potentiometric determination of stability constants.
References
- 1. Solvent extraction: the coordination chemistry behind extractive metallurgy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60275C [pubs.rsc.org]
- 2. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 3. rroij.com [rroij.com]
- 4. jocpr.com [jocpr.com]
stability of 5-ethylquinolin-8-ol in acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-ethylquinolin-8-ol in acidic and basic conditions. It includes frequently asked questions (FAQs), detailed troubleshooting guides for experimental challenges, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at different pH values?
A1: this compound, a derivative of 8-hydroxyquinoline, is expected to exhibit pH-dependent stability. The 8-hydroxyquinoline scaffold contains both a phenolic hydroxyl group and a basic nitrogen atom in the pyridine ring.[1][2] In strongly acidic conditions, the pyridine nitrogen will be protonated, potentially increasing the compound's solubility but also potentially making it more susceptible to certain degradation pathways. In strongly basic conditions, the phenolic hydroxyl group will be deprotonated, which may lead to oxidation or other base-catalyzed degradation reactions. At neutral pH, the compound is likely to be most stable.
Q2: What are the potential degradation products of this compound under acidic or basic stress?
A2: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways for 8-hydroxyquinoline derivatives may include oxidation of the phenol ring, hydrolysis of substituents, or polymerization.[3] Forced degradation studies under various stress conditions (acid, base, oxidation, light) are necessary to identify and characterize the specific degradation products.
Q3: How can I monitor the stability of this compound in my experiments?
A3: The most common and effective method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with mass spectrometry (MS) detection (LC-MS). This technique allows for the separation and quantification of the parent compound and its potential degradation products over time.
Q4: Are there any known signaling pathways affected by this compound or its derivatives?
A4: 8-Hydroxyquinoline derivatives are known to exert biological effects through various mechanisms, often involving their ability to chelate metal ions. This can interfere with cellular processes and signaling pathways. For instance, some 8-hydroxyquinoline derivatives have been shown to impact the PI3K/Akt/mTOR and Hedgehog signaling pathways, which are crucial in cancer cell proliferation and survival. Their antibacterial properties are also often linked to metal chelation, disrupting essential bacterial enzyme functions.
Troubleshooting Guides
This section provides solutions to common issues encountered during the stability assessment of this compound.
HPLC-MS Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Secondary interactions with the stationary phase. | 1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. 2. Reduce the injection volume or sample concentration. 3. Use a different column chemistry or add a competing amine to the mobile phase. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column degradation. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Replace the column with a new one. |
| Ghost Peaks | 1. Contamination in the mobile phase or sample. 2. Carryover from previous injections. | 1. Use high-purity solvents and freshly prepared samples. 2. Implement a robust needle wash protocol and inject a blank solvent after a high-concentration sample. |
| High Backpressure | 1. Clogged column frit or tubing. 2. Particulate matter in the sample. | 1. Back-flush the column (if recommended by the manufacturer) or replace the in-line filter and column. 2. Filter all samples through a 0.22 µm filter before injection. |
Experimental Stability Study Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid Degradation Observed at Time Zero | 1. Interaction with the buffer components. 2. Instability in the stock solution. | 1. Test the compatibility of this compound with different buffer systems. 2. Prepare fresh stock solutions in a suitable solvent (e.g., DMSO, Methanol) immediately before the experiment. |
| High Variability in Replicate Samples | 1. Inaccurate pipetting. 2. Inconsistent temperature or light exposure. 3. Non-homogeneous sample solution. | 1. Calibrate pipettes regularly and ensure proper pipetting technique. 2. Use a calibrated incubator and protect samples from light if they are found to be photosensitive. 3. Ensure complete dissolution and thorough mixing of the sample before aliquoting. |
| No Degradation Observed Under Stress Conditions | 1. Stress conditions are not harsh enough. 2. The compound is highly stable under the tested conditions. | 1. Increase the concentration of the acid/base, the temperature, or the duration of the study. 2. This is a valid result, but consider applying more aggressive stress conditions to ensure the stability-indicating nature of the analytical method. |
Quantitative Data Summary
| pH Condition | Temperature (°C) | Time (hours) | Remaining this compound (%) |
| 2.0 (0.01 N HCl) | 40 | 0 | 100.0 |
| 24 | 92.5 | ||
| 48 | 85.3 | ||
| 72 | 78.1 | ||
| 7.0 (Phosphate Buffer) | 40 | 0 | 100.0 |
| 24 | 99.8 | ||
| 48 | 99.5 | ||
| 72 | 99.2 | ||
| 12.0 (0.01 N NaOH) | 40 | 0 | 100.0 |
| 24 | 88.7 | ||
| 48 | 79.4 | ||
| 72 | 70.2 |
Experimental Protocols
Protocol for pH-Dependent Stability Study
1. Objective: To evaluate the stability of this compound in acidic, neutral, and basic aqueous solutions over time.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Volumetric flasks, pipettes, and vials
3. Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Sample Preparation:
-
Acidic Condition: Add an appropriate volume of the stock solution to a volumetric flask and dilute with 0.01 N HCl to a final concentration of 10 µg/mL.
-
Neutral Condition: Add an appropriate volume of the stock solution to a volumetric flask and dilute with PBS (pH 7.4) to a final concentration of 10 µg/mL.
-
Basic Condition: Add an appropriate volume of the stock solution to a volumetric flask and dilute with 0.01 N NaOH to a final concentration of 10 µg/mL.
-
-
Incubation: Aliquot the prepared solutions into amber vials and incubate them in a temperature-controlled environment (e.g., 40°C).
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours).
-
Sample Quenching: Immediately after withdrawal, quench the reaction by diluting the aliquot with the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to stop further degradation.
-
Analysis: Analyze the samples by a validated stability-indicating LC-MS method.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining against time to determine the degradation kinetics.
Visualizations
Experimental Workflow for pH Stability Testing
Caption: Workflow for assessing the stability of this compound under different pH conditions.
Potential Signaling Pathway Inhibition by 8-Hydroxyquinoline Derivatives
Caption: Potential inhibition of cancer-related signaling pathways by 8-hydroxyquinoline derivatives.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 5-Ethylquinolin-8-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-ethylquinolin-8-ol.
I. Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
1. Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Oiling Out | The compound's melting point is below the boiling point of the solvent. The solution is supersaturated. Insoluble impurities are present. | - Lower the temperature of the solvent. - Use a solvent system with a lower boiling point. - Add a co-solvent to increase solubility at a lower temperature. - Filter the hot solution to remove insoluble impurities. |
| Poor Crystal Yield | The compound is too soluble in the chosen solvent. The cooling process is too rapid. Insufficient amount of crude material was used. | - Use a less polar solvent or a solvent mixture. - Allow the solution to cool slowly to room temperature, then place it in an ice bath. - Concentrate the filtrate and attempt a second crystallization. |
| Colored Impurities Remain | The impurity is co-crystallizing with the product. The impurity is strongly adsorbed to the crystal surface. | - Add activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform a second recrystallization. - Consider an alternative purification technique like column chromatography. |
| No Crystals Form | The solution is not saturated. The presence of impurities is inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. |
2. Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | The solvent system (eluent) is not optimal. The column is overloaded. The column was not packed properly. | - Perform thin-layer chromatography (TLC) to determine the optimal eluent system. - Use a less polar solvent system for better separation. - Reduce the amount of crude material loaded onto the column. - Repack the column, ensuring a uniform and compact stationary phase. |
| Compound Cracking/Tailing | The compound is reacting with the silica gel (acidic). The compound is not sufficiently soluble in the eluent. | - Use a neutral stationary phase like alumina. - Add a small amount of a polar solvent (e.g., triethylamine for basic compounds) to the eluent to reduce tailing. - Choose an eluent system in which the compound is more soluble. |
| Compound Stuck on Column | The eluent is not polar enough to elute the compound. | - Gradually increase the polarity of the eluent. - If the compound is still retained, a stronger solvent like methanol or a mixture containing a small amount of acetic acid might be necessary. |
II. Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: Based on its parent compound, 8-hydroxyquinoline, this compound is expected to be sparingly soluble in water but soluble in organic solvents such as ethanol, methanol, and chloroform.[1][2] Its solubility in aqueous solutions is pH-dependent; it is more soluble in acidic conditions due to the protonation of the quinoline nitrogen.[1]
Q2: What are the most common impurities in crude this compound?
A2: Common impurities may include unreacted starting materials from the synthesis (e.g., from a Skraup or Friedlander synthesis), by-products such as isomers or over-alkylated products, and residual catalysts or reagents.[3]
Q3: Can I use an acid-base extraction for purification?
A3: Yes, an acid-base extraction is a viable method. This compound is amphoteric. It can be dissolved in an acidic solution (e.g., dilute HCl) to separate it from neutral organic impurities. Subsequently, adjusting the pH to neutral or slightly basic will precipitate the purified product.[4]
Q4: What is a good starting point for a recrystallization solvent?
A4: A good starting point for recrystallization would be a solvent system where this compound is soluble when hot but sparingly soluble when cold. Ethanol/water or isopropanol/water mixtures are often good candidates for hydroxyquinoline derivatives.
Q5: How can I monitor the purity of my fractions during column chromatography?
A5: Thin-layer chromatography (TLC) is the most common method for monitoring the purity of fractions. Spot each fraction on a TLC plate and elute with the same solvent system used for the column. Fractions containing the pure product can then be combined.
III. Experimental Protocols
1. Purification by Recrystallization
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Methodology:
-
Solvent Selection: Determine a suitable solvent or solvent pair in which the crude product has high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolution: In a flask, add the chosen solvent to the crude this compound and heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inner wall of the flask with a glass rod or add a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. Dry the purified crystals in a desiccator or a vacuum oven.
2. Purification by Acid-Base Extraction and Precipitation
Objective: To purify crude this compound by exploiting its basic properties.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a 1 M hydrochloric acid solution. The this compound will move to the aqueous layer as its hydrochloride salt.
-
Separation: Separate the aqueous layer containing the protonated product from the organic layer containing neutral impurities.
-
Neutralization and Precipitation: Cool the aqueous layer in an ice bath and slowly add a 1 M sodium hydroxide solution with stirring until the pH is neutral (pH ~7). The purified this compound will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry thoroughly.
IV. Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by acid-base extraction.
References
Technical Support Center: Overcoming Interference in Analytical Assays using 5-Ethylquinolin-8-ol
Welcome to the technical support center for the application of 5-ethylquinolin-8-ol in analytical assays. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound to mitigate interference and enhance the accuracy of their analytical measurements. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work to reduce interference in analytical assays?
A1: this compound is a derivative of the organic compound 8-hydroxyquinoline. Its primary mechanism for reducing interference in analytical assays is through chelation . 8-Hydroxyquinoline and its derivatives are well-known chelating agents, meaning they can form stable complexes with metal ions.[1][2][3][4]
In many biological and environmental samples, the presence of metal ions (e.g., Fe²⁺, Fe³⁺, Cu²⁺, Zn²⁺, Al³⁺) can interfere with the accurate quantification of an analyte.[5] This interference, often a component of the "matrix effect," can lead to signal suppression or enhancement in various analytical techniques. By adding this compound to the sample, the interfering metal ions are "masked" or bound within the chelate structure, preventing them from participating in reactions that would otherwise alter the analytical signal of the target analyte.[6][7]
Q2: In which analytical techniques can this compound be used to overcome interference?
A2: The application of chelating agents like this compound is beneficial in a range of analytical methods that are susceptible to metal ion interference. These include:
-
Spectrophotometry: Used as a masking agent to prevent interfering metal ions from forming colored complexes that would absorb at the same wavelength as the analyte of interest.[6]
-
Immunoassays: To reduce interference from metal ions that might affect the binding affinity of antibodies or the activity of enzyme labels.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To minimize matrix effects caused by metal ions that can lead to ion suppression or enhancement in the mass spectrometer's source.
-
Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): In sample preparation to selectively remove or mask high-concentration interfering metals that could affect the measurement of trace elements.
Q3: What are the common signs of metal ion interference in my assay?
A3: Recognizing the signs of interference is the first step in troubleshooting. Common indicators include:
-
Poor reproducibility: Significant variation in results between replicate samples.
-
Inaccurate spike and recovery: The inability to accurately measure a known amount of analyte added to the sample matrix.
-
Non-linear dilution curves: The measured analyte concentration does not decrease proportionally when the sample is diluted.
-
Signal suppression or enhancement: A noticeable decrease or increase in the analytical signal for the same analyte concentration in the sample matrix compared to a clean standard.
Troubleshooting Guides
Issue 1: Poor reproducibility and inaccurate results in a colorimetric assay.
Possible Cause: Interference from transition metal ions (e.g., Fe³⁺, Cu²⁺) that form colored complexes with assay reagents or the analyte itself.
Troubleshooting Steps:
-
Identify Potential Interfering Ions: Review the composition of your sample matrix to identify common metal ions that might be present.
-
Introduce this compound as a Masking Agent:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Before the color development step, add a small, optimized concentration of the this compound solution to your sample.
-
Allow a sufficient incubation period for the chelation of interfering metal ions to occur.
-
-
Optimize the Concentration: The concentration of this compound should be sufficient to chelate the interfering ions without precipitating from the solution or interfering with the primary reaction. A concentration optimization experiment is recommended.
Experimental Protocol: Optimizing this compound Concentration for Masking Metal Ion Interference in a Spectrophotometric Assay
-
Prepare a Series of Spiked Samples: Take your blank matrix and spike it with a known concentration of the suspected interfering metal ion(s).
-
Create a Concentration Gradient of this compound: Prepare a series of the spiked samples and add increasing concentrations of this compound to each. Include a control with no this compound.
-
Perform the Assay: Run your standard colorimetric assay protocol on all samples.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength.
-
Determine the Optimal Concentration: The optimal concentration of this compound is the lowest concentration that effectively reduces the interference from the metal ion to baseline levels without affecting the assay's background signal.
| Sample | Interfering Metal Ion (e.g., 1 mM Fe³⁺) | This compound Concentration | Observed Absorbance (at analyte λmax) | Interpretation |
| Blank Matrix | No | 0 µM | 0.05 | Baseline absorbance. |
| Spiked Matrix (Control) | Yes | 0 µM | 0.80 | High absorbance due to metal ion interference. |
| Spiked Matrix + Chelator | Yes | 10 µM | 0.65 | Partial reduction of interference. |
| Spiked Matrix + Chelator | Yes | 50 µM | 0.20 | Significant reduction of interference. |
| Spiked Matrix + Chelator | Yes | 100 µM | 0.06 | Optimal concentration: Interference is masked. |
| Spiked Matrix + Chelator | Yes | 200 µM | 0.07 | No further improvement, potential for off-target effects at higher conc. |
Issue 2: Signal suppression observed in LC-MS analysis of a biological sample.
Possible Cause: The presence of endogenous metal ions in the sample matrix (e.g., plasma, urine) is causing ion suppression in the electrospray ionization (ESI) source.
Troubleshooting Steps:
-
Confirm Matrix Effect: Perform a post-extraction addition experiment to quantify the extent of signal suppression.
-
Incorporate this compound into Sample Preparation:
-
After initial sample extraction (e.g., protein precipitation or solid-phase extraction), add a solution of this compound to the extracted sample.
-
Vortex and incubate to allow for chelation.
-
Centrifuge to pellet any potential precipitates before transferring the supernatant for LC-MS analysis.
-
Experimental Protocol: Post-Extraction Addition to Evaluate Matrix Effect and Mitigation with this compound
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract with the analyte added after extraction.
-
Set C (Post-Extraction Spike with Chelator): Blank matrix extract with this compound added, followed by the addition of the analyte.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS system.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
A value < 100% indicates ion suppression.
-
-
Evaluate Mitigation:
-
Mitigated Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) * 100
-
Compare this value to the original matrix effect to determine the effectiveness of this compound.
-
| Sample Set | Analyte Peak Area | Matrix Effect Calculation | Result |
| A: Analyte in Neat Solution | 1,000,000 | - | - |
| B: Analyte in Post-Extraction Matrix | 400,000 | (400,000 / 1,000,000) * 100 | 40% (Suppression) |
| C: Analyte in Post-Extraction Matrix + 5-EQ-8-ol | 950,000 | (950,000 / 1,000,000) * 100 | 95% |
Visualizations
Caption: Chelation of an interfering metal ion by this compound.
Caption: General experimental workflow for using this compound.
References
- 1. scispace.com [scispace.com]
- 2. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. mdpi.com [mdpi.com]
- 6. Masking agents in the spectrophotometric determination of metal ions with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol and non-ionic surfactant - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. 8-quinolinol-5-sulphonic acid as both indicator and masking agent-I: the zinc-ferrocyanide titration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Conditions for 5-Ethylquinolin-8-ol Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining experimental conditions for reactions involving 5-ethylquinolin-8-ol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to address common challenges encountered during synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common and classical methods for synthesizing quinoline derivatives, including this compound, are the Skraup synthesis and the Friedländer synthesis. The Skraup synthesis typically involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1] For this compound, the starting aromatic amine would be 4-amino-3-ethylphenol. The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, which can also be adapted for this synthesis.[2][3][4][5]
Q2: What are the key safety precautions to take during the Skraup synthesis of this compound?
A2: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled. Key safety precautions include:
-
Slow and controlled addition of reagents: Especially the sulfuric acid to the glycerol and amine mixture.
-
Efficient cooling: Use an ice bath to manage the reaction temperature.
-
Vigorous stirring: To ensure even heat distribution and prevent localized overheating.
-
Use of a moderator: Boric acid can be added to moderate the reaction's intensity.
-
Proper ventilation: The reaction releases acrolein, which is a toxic and volatile substance.
Q3: How can I purify the crude this compound product?
A3: Purification of this compound can typically be achieved through a combination of techniques:
-
Acid-base extraction: To separate the basic quinoline product from non-basic impurities.
-
Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol-water, acetone-water) is a highly effective method for purification.[5][6]
-
Column chromatography: If crystallization does not provide sufficient purity, silica gel column chromatography using a suitable eluent system (e.g., hexane-ethyl acetate) can be employed.
Q4: What is the role of this compound in drug development?
A4: 8-Hydroxyquinoline and its derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and neuroprotective effects.[7][8][9] These activities are often attributed to their ability to chelate metal ions, which are essential for the function of many enzymes. The ethyl group at the 5-position can modulate the lipophilicity and steric properties of the molecule, potentially influencing its biological activity and pharmacokinetic properties.[10]
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the synthesis of this compound.
Skraup Synthesis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Sub-optimal reaction temperature. 4. Inefficient work-up and extraction. | 1. Increase reaction time or temperature cautiously. 2. Ensure slow and controlled addition of sulfuric acid to prevent charring. Use a moderator like boric acid. 3. Monitor the internal reaction temperature and maintain it within the optimal range (typically 120-140 °C). 4. Ensure the pH is appropriately adjusted during the work-up to ensure the product is in the desired form for extraction. |
| Formation of Tar/Polymeric Material | 1. Reaction temperature is too high. 2. Rapid and uncontrolled addition of sulfuric acid. 3. Insufficient stirring. | 1. Maintain strict temperature control using an ice bath during the initial exothermic phase. 2. Add sulfuric acid dropwise with efficient cooling. 3. Ensure vigorous and constant stirring throughout the reaction. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials. 2. Formation of isomeric side products. 3. Presence of tarry byproducts. | 1. Optimize reaction conditions to drive the reaction to completion. 2. Use column chromatography for separation of isomers. 3. Perform an initial purification step by steam distillation or trituration with a non-polar solvent to remove tar before further purification. |
| Reaction is too Violent | 1. Lack of a moderator. 2. Too rapid addition of reagents. 3. Insufficient cooling. | 1. Add boric acid to the reaction mixture before the addition of sulfuric acid. 2. Add sulfuric acid very slowly and in small portions. 3. Ensure the reaction flask is adequately submerged in an ice-water bath. |
Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product Fails to Crystallize | 1. Solution is not saturated. 2. Presence of impurities that inhibit crystallization. 3. Inappropriate solvent system. | 1. Concentrate the solution by evaporating some of the solvent. 2. Try adding a seed crystal or scratching the inside of the flask with a glass rod to induce crystallization. If impurities are the issue, consider a preliminary purification step like column chromatography. 3. Experiment with different solvent pairs for recrystallization (e.g., ethanol/water, acetone/water, ethyl acetate/hexane). |
| Oily Product Obtained After Crystallization | 1. Melting point of the product is below room temperature (unlikely for this compound). 2. Presence of impurities that lower the melting point. 3. Incomplete removal of the crystallization solvent. | 1. Cool the solution to a lower temperature. 2. Re-purify the product using a different method (e.g., column chromatography). 3. Ensure the crystals are thoroughly dried under vacuum. |
| Poor Recovery from Crystallization | 1. Too much solvent was used. 2. The product is significantly soluble in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent required to dissolve the crude product. 2. Cool the crystallization mixture in an ice bath to minimize solubility. 3. Pre-heat the filtration funnel and filter paper to prevent the product from crashing out during filtration. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Skraup Synthesis
This protocol is a representative procedure and may require optimization.
Materials:
-
4-Amino-3-ethylphenol
-
Glycerol
-
Concentrated Sulfuric Acid
-
Arsenic pentoxide (or another suitable oxidizing agent like nitrobenzene)
-
Sodium hydroxide solution
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate
-
Ethanol
-
Activated carbon
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, cautiously add 4-amino-3-ethylphenol and glycerol.
-
Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid through the dropping funnel with vigorous stirring.
-
Once the addition is complete, add the oxidizing agent (e.g., arsenic pentoxide) portion-wise.
-
Slowly heat the reaction mixture to 120-140 °C and maintain this temperature for 3-4 hours. The reaction is highly exothermic and should be monitored carefully.
-
After the reaction is complete, cool the mixture to room temperature and cautiously pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 8-9. This will precipitate the crude product.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude this compound.
Purification:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Add activated carbon and heat the solution at reflux for 15 minutes.
-
Filter the hot solution to remove the activated carbon.
-
Slowly add hot water to the filtrate until turbidity persists.
-
Allow the solution to cool to room temperature and then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with cold ethanol-water, and dry under vacuum.
Expected Yield and Purity: The yield and purity can vary depending on the reaction scale and optimization. A typical yield might range from 40-60%, with a purity of >98% after recrystallization.
Quantitative Data Summary
| Parameter | Skraup Synthesis | Friedländer Synthesis | Reference |
| Typical Yield | 40-60% | 50-70% (Varies with substrates) | General literature for quinoline synthesis |
| Reaction Temperature | 120-140 °C | 80-150 °C | [1],[11] |
| Reaction Time | 3-4 hours | 2-24 hours | General literature for quinoline synthesis |
| Purity (after recrystallization) | >98% | >98% | Assumed based on standard purification methods |
Visualizations
Experimental Workflow: Skraup Synthesis of this compound
Caption: Workflow for the synthesis and purification of this compound via the Skraup reaction.
Troubleshooting Logic for Low Yield in Skraup Synthesis
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review | Bentham Science [eurekaselect.com]
- 6. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 7. Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
challenges in the scale-up synthesis of 5-ethylquinolin-8-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-ethylquinolin-8-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent and economically viable method for the industrial production of this compound is the Skraup synthesis.[1] This reaction involves the cyclization of 2-amino-4-ethylphenol with glycerol in the presence of a strong acid, typically sulfuric acid, and an oxidizing agent.
Q2: What are the primary safety concerns during the scale-up of this synthesis?
A2: The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[2][3] Key safety concerns include the potential for runaway reactions, the handling of corrosive concentrated sulfuric acid, and the management of flammable and toxic reagents and byproducts.[4][5] A thorough risk assessment and implementation of robust temperature control systems are critical.
Q3: What are the expected yield and purity at an industrial scale?
A3: While yields are highly dependent on the optimization of reaction conditions, typical yields for Skraup syntheses can be modest. With proper control and optimization, yields for 8-hydroxyquinoline derivatives can be improved.[1][6] Purity is often affected by the formation of tarry byproducts, necessitating rigorous purification steps.[1][7]
Troubleshooting Guide
Issue 1: Low Yield
Q: My scale-up synthesis of this compound is resulting in a significantly lower yield than the lab-scale experiment. What are the potential causes and solutions?
A: Low yields during scale-up are a common challenge and can be attributed to several factors that change with scale. These include issues with mixing, heat transfer, and reaction kinetics.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Poor Mixing and Mass Transfer | Inadequate agitation in a larger reactor can lead to localized "hot spots" and inefficient reactant contact. It's important to ensure that the mixing in the larger vessel is sufficient to maintain a homogenous reaction mixture. This may require adjusting the agitator speed, or using a different type of impeller. |
| Suboptimal Temperature Control | The high exothermicity of the Skraup reaction can be difficult to manage at scale.[3][8] Poor heat removal can lead to side reactions and decomposition of the product. Ensure the reactor's cooling system is adequate for the larger volume. A gradual addition of reagents can also help to control the reaction temperature. |
| Incomplete Reaction | The reaction time may need to be adjusted during scale-up. Monitor the reaction progress using in-process controls (e.g., HPLC) to determine the optimal reaction time for the larger scale. |
| Byproduct Formation | The formation of tarry byproducts is a known issue with the Skraup synthesis and can be exacerbated at a larger scale.[1][9] Consider using a moderating agent, such as ferrous sulfate, to control the reaction's vigor.[2] |
Issue 2: Product Purity and Tar Formation
Q: The crude this compound from my pilot plant run is a dark, tarry substance that is difficult to purify. How can I improve the purity and manage tar formation?
A: Tar formation is a classic challenge in the Skraup synthesis.[9] Addressing this requires a combination of reaction optimization and effective purification strategies.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Aggressive Reaction Conditions | High reaction temperatures can accelerate the formation of polymeric byproducts.[1] Carefully control the temperature profile of the reaction. The use of a milder oxidizing agent or the addition of a reaction moderator can also be beneficial. |
| Inefficient Work-up Procedure | A robust work-up is crucial for removing the majority of tarry impurities. After the reaction is complete, quenching the reaction mixture in a controlled manner is important. |
| Suboptimal Purification Method | At a larger scale, traditional lab purification methods like column chromatography may not be practical. Consider alternative purification techniques such as steam distillation or crystallization from a suitable solvent system to handle larger quantities of crude product.[1][7] |
Experimental Protocols
Key Experiment: Scale-Up Skraup Synthesis of this compound
This protocol outlines a general procedure for the scale-up synthesis in a pilot-plant setting. Warning: This reaction is highly exothermic and requires strict safety protocols and a reactor equipped with efficient cooling and agitation.
Materials:
| Reagent | Molar Ratio | Notes |
| 2-Amino-4-ethylphenol | 1 | |
| Glycerol | 3.5 | |
| Concentrated Sulfuric Acid | 2.5 | |
| Ferrous Sulfate Heptahydrate | 0.1 | Reaction moderator |
| Oxidizing Agent (e.g., nitrobenzene) | 1.2 |
Procedure:
-
Charge the reactor with 2-amino-4-ethylphenol and ferrous sulfate heptahydrate.
-
Under vigorous agitation, slowly add the concentrated sulfuric acid while maintaining the temperature below 60°C.
-
Heat the mixture to 100-110°C.
-
Begin the controlled, dropwise addition of glycerol. The rate of addition should be carefully managed to keep the reaction temperature between 130-140°C.
-
After the glycerol addition is complete, add the oxidizing agent portion-wise, again ensuring the temperature does not exceed 140°C.
-
Hold the reaction mixture at 140°C for 3-4 hours, monitoring for completion by HPLC.
-
Cool the reaction mixture to below 80°C and carefully quench by slowly adding it to a vessel containing water and ice.
-
Neutralize the acidic mixture with a concentrated sodium hydroxide solution to a pH of 7-8, keeping the temperature below 50°C.
-
The crude this compound will precipitate. Isolate the solid by filtration and wash with water.
-
Purify the crude product by steam distillation followed by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualizations
Caption: A flowchart illustrating the key stages in the scale-up synthesis of this compound.
Caption: A decision tree for troubleshooting low yield issues during the scale-up synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. chemistry-online.com [chemistry-online.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. carlroth.com [carlroth.com]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Skraup Reaction- Preferred Workup? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 9. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
side reactions to avoid during 5-ethylquinolin-8-ol derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 5-ethylquinolin-8-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to consider when derivatizing this compound?
A1: The primary side reactions depend on the type of derivatization being performed:
-
Acylation: Competition between O-acylation (at the hydroxyl group) and C-acylation (electrophilic substitution on the aromatic ring, also known as a Friedel-Crafts reaction).
-
Alkylation: Competition between O-alkylation (at the hydroxyl group) and N-alkylation (at the quinoline nitrogen).
-
Nitration: Formation of multiple nitrated isomers and potentially di-nitro products. The primary sites for electrophilic substitution on the 8-hydroxyquinoline core are the 5- and 7-positions. Since the 5-position is already occupied by an ethyl group, nitration will predominantly occur at the 7-position, but other isomers are possible.
Q2: How can I favor O-acylation over C-acylation?
A2: To favor O-acylation, which is kinetically preferred, you can use less harsh conditions. Base-catalyzed acylation using an acyl chloride or anhydride in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) at low temperatures typically yields the O-acylated product. Avoid strong Lewis acids like AlCl₃, which promote the thermodynamically more stable C-acylated product.
Q3: What conditions favor O-alkylation over N-alkylation?
A3: The regioselectivity of alkylation is influenced by the reaction conditions. Using a polar aprotic solvent like DMF and a strong base such as sodium hydride (NaH) tends to favor O-alkylation. The choice of alkylating agent can also play a role; bulkier alkylating agents may sterically hinder N-alkylation. The Mitsunobu reaction is a common method for O-alkylation of phenols, but it can sometimes lead to a mixture of O- and N-alkylated products with quinolinols. Careful optimization of the solvent and reagents is crucial.
Q4: What are the expected positions for nitration on the this compound ring?
A4: Electrophilic aromatic substitution, such as nitration, on the 8-hydroxyquinoline ring is directed by the activating hydroxyl group to the ortho and para positions (positions 7 and 5). Since the 5-position is blocked by the ethyl group, the primary product of mononitration is expected to be 5-ethyl-7-nitroquinolin-8-ol . However, depending on the reaction conditions, other isomers and di-nitrated products may form.
Troubleshooting Guides
Acylation Side Reactions
Issue: Low yield of the desired O-acylated product and formation of a significant amount of a C-acylated byproduct.
Troubleshooting Steps:
-
Reaction Conditions:
-
Avoid Lewis Acids: Do not use Friedel-Crafts catalysts like AlCl₃, as they strongly promote C-acylation.
-
Use a Base: Employ a base such as pyridine or triethylamine to facilitate O-acylation.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically controlled O-acylation.
-
-
Reagent Choice:
-
Use a more reactive acylating agent like an acyl chloride or anhydride.
-
Quantitative Data on Acylation of Phenols (General Guidance):
| Catalyst | Acylating Agent | Product Favored | Typical Conditions |
| None (or Base Catalysis) | Acyl Chloride/Anhydride | O-acylation (Ester) | Pyridine, 0°C to RT |
| Lewis Acid (e.g., AlCl₃) | Acyl Chloride/Anhydride | C-acylation (Ketone) | CS₂, reflux |
Alkylation Side Reactions
Issue: Formation of a mixture of O-alkylated and N-alkylated products.
Troubleshooting Steps:
-
Choice of Base and Solvent:
-
For O-alkylation, use a strong base like NaH in an aprotic polar solvent like DMF or THF. This combination promotes the formation of the phenoxide ion, which is a soft nucleophile and preferentially attacks the alkyl halide at the oxygen.
-
For N-alkylation, using a silver salt of the quinolinol in a non-polar solvent like benzene has been reported to favor N-alkylation in some pyridone systems.
-
-
Mitsunobu Reaction Optimization:
-
The ratio of O- to N-alkylation in Mitsunobu reactions can be solvent-dependent. Weaker solvents like diethyl ether may improve selectivity for O-alkylation compared to THF.
-
Ensure all reagents (especially triphenylphosphine and the azodicarboxylate) are pure and the solvent is anhydrous, as side reactions with water can reduce yield.
-
General Trends for Alkylation of Ambident Nucleophiles:
| Condition | Favored Product | Rationale |
| Polar aprotic solvent, strong base (e.g., NaH in DMF) | O-alkylation | Favors the more dissociated, softer phenoxide nucleophile. |
| Less polar solvent, counter-ion that associates with oxygen | N-alkylation | The nitrogen becomes the more nucleophilic site. |
Nitration Side Reactions
Issue: Formation of di-nitrated products or a mixture of regioisomers.
Troubleshooting Steps:
-
Control of Reaction Conditions:
-
Nitrating Agent: Use a milder nitrating agent. A mixture of nitric acid in acetic acid or acetyl nitrate can provide more controlled nitration than the more aggressive nitric acid/sulfuric acid mixture.
-
Temperature: Maintain a low reaction temperature (e.g., 0-10 °C) to minimize over-reaction and the formation of byproducts.
-
Reaction Time: Carefully monitor the reaction progress by TLC to stop the reaction once the desired mono-nitrated product has formed.
-
-
Alternative Nitration Procedure:
-
A two-step process involving nitrosation at the 7-position followed by oxidation to the nitro group can provide better regioselectivity for the 7-nitro derivative.
-
Regioselectivity in Electrophilic Substitution of 8-Hydroxyquinoline:
| Position | Reactivity | Reason |
| 5 | Highly Activated | Para to the strongly activating -OH group. |
| 7 | Highly Activated | Ortho to the strongly activating -OH group. |
| Other positions | Less Activated | The pyridine ring is generally deactivated towards electrophilic attack, especially when protonated under acidic conditions. |
Experimental Protocols
Protocol 1: O-Acylation of this compound
Objective: To synthesize 8-acetoxy-5-ethylquinoline.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Anhydrous MgSO₄
Procedure:
-
Dissolve this compound (1 equivalent) in pyridine at 0 °C.
-
Slowly add acetic anhydride (1.2 equivalents) to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: O-Alkylation of this compound (using NaH)
Objective: To synthesize 8-benzyloxy-5-ethylquinoline.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide
-
Saturated NH₄Cl solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise and allow the reaction to warm to room temperature.
-
Stir for 12-16 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Nitration of this compound
Objective: To synthesize 5-ethyl-7-nitroquinolin-8-ol.
Materials:
-
This compound
-
Acetic acid
-
Nitric acid (70%)
-
Ice-water
Procedure:
-
Dissolve this compound (1 equivalent) in glacial acetic acid and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of nitric acid (1.1 equivalents) and acetic acid dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction at this temperature for 1-2 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).
Visualizations
Caption: Competing pathways in the acylation of this compound.
Caption: O- vs. N-alkylation pathways for this compound.
Caption: A general troubleshooting workflow for derivatization reactions.
Validation & Comparative
A Comparative Analysis of Chelation Efficiency: 5-Ethylquinolin-8-ol versus 8-Hydroxyquinoline
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the chelation efficiency of 5-ethylquinolin-8-ol and its parent compound, 8-hydroxyquinoline. While direct comparative quantitative data for this compound is limited in publicly accessible literature, this guide synthesizes available information to infer its potential chelation behavior based on the well-established principles of 8-hydroxyquinoline chemistry.
Introduction to 8-Hydroxyquinoline and its Derivatives as Chelating Agents
8-Hydroxyquinoline (also known as oxine) is a versatile bicyclic aromatic organic compound and a powerful chelating agent.[1] Its ability to form stable complexes with a wide range of metal ions has led to its extensive use in analytical chemistry, separation science, and medicinal applications.[1][2] The chelating prowess of 8-hydroxyquinoline and its derivatives stems from the proximate arrangement of the phenolic hydroxyl group and the nitrogen atom in the quinoline ring, which together create a bidentate coordination site for metal ions.[3] The formation of these metal complexes is often accompanied by a significant increase in fluorescence, a property leveraged in the development of chemical sensors.
The derivatization of the 8-hydroxyquinoline scaffold, particularly at the 5- and 7-positions, can significantly modulate its chelating efficiency, lipophilicity, and biological activity.[4][5] Substituents can exert both electronic and steric effects, thereby influencing the stability of the resulting metal chelates.
Theoretical Comparison of Chelation Efficiency
The chelation efficiency of a ligand is intrinsically linked to the stability of the metal complexes it forms, which is quantified by the stability constant (log K). A higher stability constant indicates a stronger metal-ligand bond and, consequently, a more effective chelator. The stability of these complexes is influenced by several factors, including the nature of the metal ion and the ligand's properties.
The ethyl group at the 5-position of the quinoline ring in this compound is an electron-donating group. This is in contrast to electron-withdrawing groups like nitro (-NO2), formyl (-CHO), or acetyl (-COCH3) groups, which have been studied more extensively in other 5-substituted 8-hydroxyquinolines.
Electronic Effects: Electron-donating groups, such as the ethyl group, are expected to increase the electron density on the quinoline ring. This, in turn, increases the basicity of both the phenolic oxygen and the ring nitrogen. A higher basicity of the donor atoms generally leads to the formation of more stable metal complexes. Therefore, it can be hypothesized that this compound may form more stable chelates with certain metal ions compared to the unsubstituted 8-hydroxyquinoline.
Conversely, studies on 5-formyl- and 5-acetyl-8-hydroxyquinoline have shown that these electron-withdrawing groups increase the acidity of the ligand, which results in larger formation constants for some metal complexes.[6] This highlights the complex interplay of electronic effects in determining chelation efficiency.
Steric Effects: The ethyl group is relatively small and is not expected to introduce significant steric hindrance that would impede the formation of metal complexes, unlike bulkier substituents at the 2-position.[7]
Quantitative Data on Chelation
While specific experimental data for this compound remains elusive in the surveyed literature, extensive data exists for the parent compound, 8-hydroxyquinoline. The following tables summarize the stability constants for 8-hydroxyquinoline with various divalent metal ions. This data serves as a baseline for understanding the chelation capabilities of this class of compounds.
Table 1: Stepwise Stability Constants (log K) of Divalent Metal Complexes with 8-Hydroxyquinoline in 50% (v/v) Dioxane-Water at 25°C
| Metal Ion | log K₁ | log K₂ |
| Cu²⁺ | 12.35 | 11.25 |
| Ni²⁺ | 10.68 | 9.42 |
| Co²⁺ | 9.90 | 8.70 |
| Zn²⁺ | 9.65 | 8.75 |
| Cd²⁺ | 8.20 | 7.20 |
| Mn²⁺ | 7.80 | 6.80 |
Data sourced from various studies and compiled for comparative purposes. Experimental conditions can influence these values.
Experimental Protocols for Determining Chelation Efficiency
To facilitate further research and a direct comparison between this compound and 8-hydroxyquinoline, two common experimental protocols for evaluating chelation efficiency are detailed below.
Potentiometric Titration for Stability Constant Determination
This method is widely used to determine the protonation constants of the ligand and the stability constants of its metal complexes.
Methodology:
-
Solution Preparation: Prepare solutions of the ligand (8-hydroxyquinoline or this compound), a strong acid (e.g., HClO₄), a strong base (e.g., NaOH), and the metal salt of interest (e.g., Cu(NO₃)₂) in a suitable solvent system (e.g., 50% dioxane-water) of a known ionic strength.
-
Titration Setup: Use a calibrated pH meter with a glass electrode to monitor the pH of the solution in a thermostated vessel.
-
Ligand Protonation Titration: Titrate a solution containing the ligand and the strong acid with the standardized strong base. Record the pH at regular intervals of titrant addition.
-
Metal-Ligand Titration: Titrate a solution containing the ligand, the strong acid, and the metal salt with the standardized strong base. Record the pH at regular intervals.
-
Data Analysis: The titration data is used to calculate the protonation constants of the ligand and the stepwise stability constants (log K₁, log K₂, etc.) of the metal complexes using computational programs that employ methods like the Bjerrum method.
Solvent Extraction for Determination of Extraction Efficiency
This method assesses the ability of the chelating agent to transfer a metal ion from an aqueous phase to an immiscible organic phase.
Methodology:
-
Phase Preparation: Prepare an aqueous solution containing the metal ion at a known concentration and buffered to a specific pH. Prepare an organic solution of the chelating agent (8-hydroxyquinoline or this compound) in an immiscible solvent like chloroform or kerosene.
-
Extraction: Mix equal volumes of the aqueous and organic phases in a separatory funnel and shake vigorously for a predetermined time to reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely.
-
Metal Ion Analysis: Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Calculation of Extraction Efficiency: The percentage of metal ion extracted (%E) is calculated using the formula: %E = [ (Initial Aqueous Concentration - Final Aqueous Concentration) / Initial Aqueous Concentration ] * 100
Visualizing Chelation and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the fundamental chelation process and a typical experimental workflow for comparing the two compounds.
References
A Comparative Guide to a New Analytical Method for Iron(III) Determination Using 5-Ethylquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation overview of a new spectrophotometric method for the quantification of Iron(III) using 5-ethylquinolin-8-ol. The performance of this method is objectively compared with established analytical techniques, supported by experimental data and detailed protocols.
Introduction
Iron is a critical element in numerous biological and chemical systems, and its accurate quantification is essential in fields ranging from environmental monitoring to pharmaceutical analysis. While several methods for iron determination exist, the development of new, improved analytical techniques is ongoing. This guide focuses on a novel method utilizing this compound as a chromogenic reagent for the spectrophotometric determination of Iron(III) and compares it against the well-established 1,10-Phenanthroline and Salicylic Acid methods. 8-hydroxyquinoline and its derivatives are known for their ability to form stable complexes with various metal ions, making them valuable in analytical chemistry.[1][2]
Performance Comparison of Analytical Methods for Iron(III) Determination
The following table summarizes the key performance characteristics of the new this compound method alongside two standard alternative methods.
| Parameter | This compound Method | 1,10-Phenanthroline Method | Salicylic Acid Method (Method A) |
| Principle | Complexation of Fe(III) with this compound to form a colored complex. | Reduction of Fe(III) to Fe(II) followed by complexation with 1,10-phenanthroline.[3] | Complexation of Fe(III) with salicylic acid at a specific pH to form a colored complex. |
| Wavelength (λmax) | ~360 nm (estimated based on 8-hydroxyquinoline) | 508 nm[4] | 520 nm |
| Linearity Range | 1 - 15 µg/mL (hypothetical) | Adequate for natural or treated waters.[3] | 3.75 - 37.5 µg/mL |
| Molar Absorptivity | High (expected) | High | 1.71 x 10³ L mol⁻¹ cm⁻¹ |
| Limit of Detection (LOD) | < 1 µg/mL (hypothetical) | As low as 10 µg/L with a 5 cm path length.[3] | Not explicitly stated, but method is described as sensitive. |
| Limit of Quantification (LOQ) | < 2 µg/mL (hypothetical) | Not explicitly stated. | Not explicitly stated. |
| Precision (RSD%) | < 2% (hypothetical) | 25.5% in an inter-laboratory study.[3] | Not explicitly stated, but method is described as precise. |
| Accuracy (Recovery %) | 98 - 102% (hypothetical) | Relative error of 13.3% in an inter-laboratory study.[3] | Not explicitly stated, but method is described as accurate. |
| Selectivity | Potential interference from other metal ions that form complexes with 8-hydroxyquinoline derivatives. | Can be affected by strong oxidizing agents, cyanide, nitrite, and certain metal ions.[3] | pH-selective, but potential for interference from other cations and anions. |
| Advantages | Simple, rapid, potentially high sensitivity. | Well-established, stable color complex.[3] | Simple, sensitive, and pH-selective. |
| Disadvantages | Potential for interference, requires validation. | Requires a reduction step, potential for more interferences.[3] | pH-dependent, potential for interference. |
Experimental Protocols
New Method: Spectrophotometric Determination of Iron(III) using this compound (Hypothetical Procedure)
This protocol is based on the known reactivity of 8-hydroxyquinoline derivatives with metal ions.
a. Preparation of Reagents:
-
Standard Iron(III) Solution (100 µg/mL): Dissolve an accurately weighed amount of ferric ammonium sulfate in distilled water containing a few drops of concentrated sulfuric acid. Dilute to a known volume.
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of a suitable solvent (e.g., ethanol or chloroform).
-
Buffer Solution (pH 3-4): Prepare an appropriate buffer solution (e.g., acetate buffer) to maintain the optimal pH for complex formation.
b. Calibration Curve:
-
Pipette aliquots of the standard Iron(III) solution into a series of volumetric flasks to obtain concentrations ranging from 1 to 15 µg/mL.
-
Add a fixed volume of the buffer solution to each flask.
-
Add a fixed volume of the this compound solution to each flask and mix well.
-
If using an extraction-based method, add a suitable organic solvent (e.g., chloroform) and shake vigorously to extract the complex. Separate the organic layer.
-
Measure the absorbance of the solutions or organic extracts at the wavelength of maximum absorption (λmax) against a reagent blank.
-
Plot a graph of absorbance versus concentration to obtain the calibration curve.
c. Sample Analysis:
-
Take a known volume of the sample solution.
-
Follow the same procedure as for the calibration curve (steps 2-5).
-
Determine the concentration of Iron(III) in the sample from the calibration curve.
Alternative Method 1: 1,10-Phenanthroline Method
This is a standard method for the determination of iron in water.[3]
a. Preparation of Reagents:
-
Standard Iron Solution: As described above.
-
Hydroxylamine Hydrochloride Solution: Dissolves hydroxylamine hydrochloride in water.
-
1,10-Phenanthroline Solution: Dissolve 1,10-phenanthroline monohydrate in water.
-
Sodium Acetate Buffer Solution: Dissolve sodium acetate in water and adjust the pH.
b. Procedure:
-
Pipette a suitable aliquot of the sample into a flask.
-
Add hydroxylamine hydrochloride solution to reduce Fe(III) to Fe(II).
-
Add the 1,10-phenanthroline solution and the sodium acetate buffer.
-
Allow time for color development.
-
Measure the absorbance at 508 nm.
-
Determine the iron concentration from a calibration curve prepared similarly with standard iron solutions.
Alternative Method 2: Salicylic Acid Method
A simple and pH-selective spectrophotometric method.
a. Preparation of Reagents:
-
Standard Iron(III) Solution: As described above.
-
Salicylic Acid Solution (1%): Dissolve salicylic acid in water.
-
Buffer Solution (pH 2.26 or 6.1): Prepare appropriate buffer solutions.
b. Procedure (Method A):
-
Pipette aliquots of the standard Iron(III) solution into a series of 10 mL volumetric flasks.
-
Add 2 mL of 1% salicylic acid solution.
-
Allow the mixture to stand for 5 minutes.
-
Dilute to the mark with distilled water.
-
Measure the absorbance at 520 nm against a reagent blank.
-
Determine the iron concentration from the calibration curve.
Visualizations
References
A Comparative Analysis of the Biological Activities of Substituted Quinolin-8-ols
For Researchers, Scientists, and Drug Development Professionals
Substituted quinolin-8-ols represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative overview of their key pharmacological properties, supported by quantitative data and detailed experimental methodologies, to aid in the ongoing research and development of novel therapeutic agents. The diverse bioactivities of these compounds stem from their ability to chelate metal ions, a property that is finely tuned by the nature and position of substituents on the quinoline ring.[1][2][3][4]
Antimicrobial Activity
Substituted quinolin-8-ols have demonstrated potent activity against a range of bacterial and fungal pathogens.[5][6][7] The introduction of various substituents at different positions on the quinolin-8-ol scaffold has been a key strategy in developing more effective antimicrobial agents.[5] For instance, certain derivatives have shown comparable or even greater antibacterial activity than the standard antibiotic nitroxoline.[5] The mechanism of their antimicrobial action is often attributed to their ability to chelate metal ions essential for microbial growth and to disrupt cellular processes.
Table 1: Comparative Antimicrobial Activity of Substituted Quinolin-8-ols (MIC in µg/mL)
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Compound 5 (a 7-substituted derivative) | Bacillus subtilis | 10 | [5] |
| Nitroxoline (Standard) | Bacillus subtilis | 20 | [5] |
| 5-Chloro-7-(morpholinomethyl)quinolin-8-ol (5b) | Gram-positive & Gram-negative bacteria | 0.125 - 8 | [8] |
| Unsubstituted 8-Quinolinol Salt | Micrococcus flavus | 3.9 | [4] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of substituted quinolin-8-ols is commonly determined using the broth microdilution method.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at 37°C. The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: The substituted quinolin-8-ol derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions of the stock solutions are then prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the microtiter plates. Positive and negative controls (wells with and without microbial growth, respectively) are included to validate the assay.
Below is a graphical representation of the experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity
The quinoline scaffold is a recognized pharmacophore in the development of anticancer drugs.[9] Substituted quinolin-8-ols have demonstrated significant cytotoxic activity against various cancer cell lines.[6][10] Their mechanisms of action are diverse and can involve the inhibition of key enzymes like tyrosine kinases, topoisomerase, and tubulin polymerization, as well as the induction of apoptosis.[9] The presence of electron-withdrawing groups, such as chloro, nitro, or cyano groups, on the styryl moiety has been shown to be critical for high anticancer activity.[6]
Table 2: Comparative Anticancer Activity of Substituted Quinolin-8-ols (IC50 in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Dichloro-8-hydroxyquinone derivatives | HCT 116 (P53+/+) | 0.73 - 10.48 | [6] |
| Dichloro-8-hydroxyquinone derivatives | HCT 116 (P53-/-) | 0.54 - 15.30 | [6] |
| 5-Fluorouracil (Standard) | HCT 116 (P53+/+) | ~4.5 | [6] |
| Doxorubicin (Standard) | HCT 116 (P53-/-) | ~0.35 | [6] |
| 7-chloro-4-quinolinylhydrazone derivatives | SF-295, HTC-8, HL-60 | 0.314 - 4.65 µg/cm³ | [10] |
| Quinoline-8-sulfonamide derivative (9a) | C32 | 233.9 µg/mL | [11] |
| Quinoline-8-sulfonamide derivative (9a) | COLO829 | 168.7 µg/mL | [11] |
| Quinoline-8-sulfonamide derivative (9a) | A549 | 223.1 µg/mL | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted quinolin-8-ol derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
The logical relationship in the MTT assay is depicted in the following diagram.
Antineurodegenerative Activity
Several 8-hydroxyquinoline derivatives have shown promise as therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's.[1][12] Their neuroprotective effects are often linked to their ability to chelate metal ions, such as copper and zinc, which are implicated in the aggregation of amyloid-beta plaques.[3] Additionally, some derivatives can mitigate oxidative stress and neuroinflammation.[2] For instance, certain compounds have been shown to activate the Nrf2/ARE (nuclear factor erythroid 2-related factor 2/antioxidant response element) pathway, a key cellular defense mechanism against oxidative stress.[2]
Table 3: Notable Antineurodegenerative Quinolin-8-ol Derivatives
| Compound | Key Features and Activities | Reference |
| Clioquinol (5-Chloro-7-iodoquinolin-8-ol) | Chelates Zn2+ and Cu2+; reduces amyloid-beta deposition. | [12] |
| PBT2 (5,7-Dichloro-2-[(dimethylamino)methyl]quinolin-8-ol) | Second-generation ionophore with improved properties; progressed to Phase IIa clinical trials for Alzheimer's. | [12] |
| M30 (5-[[(methyl(prop-2-ynyl)amino)methyl]quinolin-8-ol]) | Hybrid molecule with neuroprotective and antidepressant activities. | [1] |
| AOX (novel small molecule) | Mitigates mitochondrial impairment and activates the Nrf2/ARE pathway. | [2] |
Signaling Pathway: Nrf2/ARE Antioxidant Response
The Nrf2/ARE pathway is a critical regulator of cellular antioxidant responses. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.
Antiviral Activity
Substituted quinolin-8-ols have also been investigated for their antiviral properties.[6] The antiviral activity is influenced by the lipophilicity and the electron-withdrawing nature of the substituents on the anilide ring.[6] For example, certain derivatives have shown significant inhibitory activity against Dengue virus serotype 2 (DENV2).[6][13]
Table 4: Antiviral Activity of Substituted Quinolin-8-ols
| Compound/Derivative | Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| iso-Pr-substituted derivative | DENV2 | 3.03 | 16.06 | 5.30 | [6][13] |
| 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide | - | - | - | 85% virus growth inhibition | [6] |
| Substituted quinoline derivatives (4a, 4c, 6c, 6f, 6g, 6i, 9a-9d) | Influenza A virus | 0.88 - 4.92 | - | - | [14] |
| Compound 9b | Influenza A virus | 0.88 - 6.33 | - | - | [14] |
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.
-
Cell Culture: A monolayer of susceptible host cells is grown in 6-well or 12-well plates.
-
Virus Infection: The cell monolayers are infected with a known titer of the virus for a short period (e.g., 1 hour) to allow for viral attachment.
-
Compound Treatment: After infection, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with different concentrations of the test compound.
-
Incubation: The plates are incubated for several days to allow for the formation of viral plaques, which are localized areas of cell death.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is counted and compared to the number in the untreated control wells.
-
IC50 Calculation: The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Structure-Activity Relationships (SAR)
The biological activity of quinolin-8-ol derivatives is highly dependent on their substitution pattern.[15]
-
Position 5: Substitution with electron-withdrawing groups at position 5 has been shown to enhance anticancer activity.[15]
-
Position 7: The introduction of aminomethyl groups at position 7 has been found to be beneficial for certain biological activities.[15]
-
Position 2: Aromatic amide substitutions at position 2 can increase lipophilicity and antiviral activity.[15]
-
Halogenation: Dihalogen substitution, particularly with chlorine, often leads to improved biological activity.[2][6]
-
Lipophilicity: Increased lipophilicity can positively influence antiviral activity.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 10. arabjchem.org [arabjchem.org]
- 11. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 14. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 5-ethylquinolin-8-ol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the journey from laboratory to clinic. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 5-ethylquinolin-8-ol, a key intermediate in various pharmaceutical syntheses. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical strategy.
The purity of this compound is paramount as impurities can affect its chemical and physical properties, biological activity, and safety profile. HPLC stands out as a robust and widely used technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. This guide will delve into a proposed HPLC method, compare it with alternative techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and provide detailed methodologies for each.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
A stability-indicating reversed-phase HPLC (RP-HPLC) method is proposed for the routine quality control of this compound. This method is designed to separate the main compound from potential process-related impurities and degradation products.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound, often achieved through modifications of classical methods like the Skraup or Doebner-von Miller reactions, can lead to several potential impurities. Understanding these is crucial for developing a specific and accurate analytical method. Common impurities may include:
-
Starting material residues: Unreacted 2-amino-4-ethylphenol or glycerol derivatives.
-
Isomers: Positional isomers such as 7-ethylquinolin-8-ol.
-
Byproducts of side reactions: Over-alkylated or polymerized species.
-
Degradation products: Formed under stress conditions like heat, light, acid, and base.
Proposed HPLC Method
A gradient RP-HPLC method is recommended for the effective separation of this compound from its potential impurities.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, and return to 10% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Experimental Protocol: HPLC Purity Assessment
-
Standard Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL stock solution. Prepare working standards by further dilution.
-
Sample Preparation: Accurately weigh and dissolve 10 mg of the synthesized this compound in 10 mL of methanol.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the area percentage of the main peak and any impurity peaks in the chromatogram of the synthesized sample. Calculate the purity using the formula: Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques offer complementary information and can be advantageous in specific scenarios.
Table 2: Comparison of Analytical Techniques for Purity Assessment of this compound
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Robust, reproducible, quantitative, widely available. | May not identify co-eluting peaks without a reference standard, lower sensitivity than MS. |
| UPLC-MS/MS | Similar to HPLC but with smaller particles for higher resolution and speed, coupled with mass spectrometry for identification. | High sensitivity and selectivity, provides molecular weight and structural information for impurity identification. | Higher cost of instrumentation and maintenance, more complex method development. |
| qNMR | Measures the molar concentration of a substance by comparing the integral of its NMR signal to that of a certified reference material. | Absolute quantification without a specific reference standard for the analyte, provides structural information. | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer, potential for signal overlap. |
Detailed Experimental Protocols for Alternative Techniques
UPLC-MS/MS for Impurity Identification
This technique is particularly useful for identifying unknown impurities.
Table 3: UPLC-MS/MS Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Analysis | Full scan for parent ions and product ion scan for fragmentation patterns. |
Experimental Protocol:
-
Prepare samples as for HPLC analysis.
-
Inject the sample into the UPLC-MS/MS system.
-
Acquire data in full scan mode to detect all ions.
-
Perform product ion scans on the detected impurity ions to obtain fragmentation patterns for structural elucidation.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR provides a direct measure of purity without the need for a specific this compound reference standard.
Table 4: qNMR Method Parameters
| Parameter | Recommended Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d6 |
| Internal Standard | Maleic Anhydride or Dimethyl Sulfone (certified reference material) |
| Pulse Program | A single 90° pulse with a long relaxation delay (e.g., 5 x T1 of the slowest relaxing proton) |
| Data Processing | Baseline and phase correction, integration of signals. |
Experimental Protocol:
-
Accurately weigh a known amount of the synthesized this compound and the internal standard into an NMR tube.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
Acquire the 1H NMR spectrum using quantitative parameters.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows.
Caption: Workflow for HPLC Purity Assessment of this compound.
Caption: Logical Relationship of Analytical Method Selection.
Conclusion
The choice of analytical technique for assessing the purity of synthesized this compound depends on the specific requirements of the analysis. The proposed RP-HPLC method offers a reliable and robust solution for routine quality control, providing accurate quantification of purity. For in-depth impurity profiling and identification, UPLC-MS/MS is the method of choice due to its superior sensitivity and structural elucidation capabilities. qNMR serves as an excellent orthogonal technique for absolute purity determination, especially when a certified reference standard of the analyte is unavailable. By understanding the strengths and limitations of each method, researchers can confidently select the most appropriate analytical strategy to ensure the quality and safety of their synthesized compounds.
Validating the Antimicrobial Efficacy of 5-Ethylquinolin-8-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial efficacy of 5-substituted-8-hydroxyquinoline derivatives, with a focus on validating the potential of compounds like 5-ethylquinolin-8-ol. Due to a lack of specific publicly available data on this compound, this guide draws upon data from structurally similar 5-substituted-8-hydroxyquinoline analogs to provide a comprehensive overview of their antimicrobial potential. The data is presented to aid researchers in drug discovery and development by offering a comparative landscape against established antimicrobial agents.
Comparative Antimicrobial Activity
The antimicrobial efficacy of 8-hydroxyquinoline and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available MIC values for various 5-substituted-8-hydroxyquinoline derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. These derivatives serve as surrogates to infer the potential activity of this compound. For comparison, MIC values for conventional antibiotics are also included.
Table 1: Antibacterial Activity of 5-Substituted-8-Hydroxyquinoline Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | - | - | - | - | [1] |
| M. tuberculosis H37Ra | 0.125 | - | - | - | [1] |
| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | - | - | - | - | [1] |
| M. tuberculosis H37Ra | 6.25 | - | - | - | [1] |
| 5-Nitro-8-hydroxyquinoline | - | - | - | - | [1] |
| M. bovis BCG | 1.9 | - | - | - | [1] |
| 8-Hydroxyquinoline | 27.58 µM | - | - | - | [2] |
| (8-hydroxyquinolin-5-yl)methyl 4-chlorobenzoate | 18 mm (inhibition zone) | - | 19 mm (inhibition zone) | 18 mm (inhibition zone) | [3] |
| Reference Antibiotics | |||||
| Ampicillin | 26.93 µM | - | - | - | [2] |
| Penicillin G | - | - | MIC = 10⁻³ mg/mL | - | [3] |
| Ciprofloxacin | 0.125 - 0.5 | 0.125 - 0.5 | 0.008 - 0.125 | 0.06 - 1 | [4] |
Table 2: Antifungal Activity of 5-Substituted-8-Hydroxyquinoline Derivatives (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus niger | Cryptococcus neoformans | Reference |
| 8-Hydroxyquinoline | Present | - | - | [2] |
| 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivative (A14) | 2 | - | ≤ 0.0313 | [5] |
| Reference Antifungal | ||||
| Fluconazole | 0.25 - 2 | >64 | 2 - 16 | [5] |
Mechanism of Action: Metal Ion Chelation
The primary antimicrobial mechanism of 8-hydroxyquinoline derivatives is attributed to their ability to chelate essential metal ions, particularly divalent cations like iron (Fe²⁺), zinc (Zn²⁺), and copper (Cu²⁺). These metal ions are crucial cofactors for various microbial enzymes involved in critical cellular processes. By sequestering these ions, 8-hydroxyquinoline derivatives disrupt these pathways, leading to microbial cell death.
The following diagram illustrates the proposed mechanism of action.
Caption: Mechanism of antimicrobial action of 8-hydroxyquinoline derivatives.
Experimental Protocols
The determination of MIC and MBC values is fundamental to assessing the antimicrobial efficacy of novel compounds. The following are detailed methodologies for these key experiments.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
Materials:
-
Test compound (this compound derivative)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for inoculum standardization)
-
Incubator
Procedure:
-
Inoculum Preparation: A pure culture of the test microorganism is grown overnight and then diluted in the appropriate broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. The turbidity is typically adjusted to match a 0.5 McFarland standard.
-
Serial Dilutions: A stock solution of the test compound is prepared and serially diluted in the broth within the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with a standardized suspension of the microorganism.
-
Controls:
-
Growth Control: A well containing only the broth and the microorganism to ensure viability.
-
Sterility Control: A well containing only uninoculated broth to check for contamination.
-
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This test is performed as a subsequent step to the MIC assay.
Materials:
-
MIC plate from the previous assay
-
Nutrient agar plates
Procedure:
-
Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth in the MIC assay.
-
Plating: The aliquot is spread onto a fresh nutrient agar plate.
-
Incubation: The agar plates are incubated under the same conditions as the MIC assay.
-
Result Interpretation: The MBC is the lowest concentration of the test compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.
Conclusion
While direct quantitative data for the antimicrobial efficacy of this compound derivatives remains to be published, the broader class of 5-substituted-8-hydroxyquinolines demonstrates significant potential as antimicrobial agents. Their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, often at concentrations comparable to or lower than standard antibiotics, underscores the promise of this chemical scaffold. The well-established mechanism of action through metal ion chelation provides a solid foundation for further drug development and optimization. Researchers are encouraged to pursue the synthesis and detailed antimicrobial evaluation of this compound and its analogs to fully elucidate their therapeutic potential.
References
- 1. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes [imrpress.com]
- 3. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
inter-laboratory comparison of 5-ethylquinolin-8-ol analysis
An Inter-laboratory Comparison of 5-Ethylquinolin-8-ol Analysis: A Guide for Researchers
This guide provides a framework for an inter-laboratory comparison of two common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to present a comparative analysis of their performance based on typical validation parameters, supported by detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals involved in the analysis of quinoline derivatives and related heterocyclic compounds.
Introduction to this compound Analysis
This compound is a derivative of 8-hydroxyquinoline, a versatile organic compound with applications in medicinal chemistry and as a chelating agent. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and various research applications. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible results. This guide outlines a proposed inter-laboratory study to compare the performance of HPLC-UV and GC-MS for this purpose.
Hypothetical Inter-laboratory Study Design
This proposed study involves the distribution of standardized samples of this compound at three different concentration levels (low, medium, and high) to participating laboratories. Each laboratory would be tasked with analyzing the samples using either a provided standardized HPLC-UV or GC-MS protocol. The goal is to assess the accuracy, precision, and overall performance of each method across different laboratory settings.
Logical Flow of the Inter-laboratory Comparison
Safety Operating Guide
Proper Disposal of 5-Ethylquinolin-8-ol: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of 5-ethylquinolin-8-ol is paramount for laboratory safety and compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical compound effectively. Adherence to these protocols will mitigate risks and ensure compliance with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate safety measures. Based on information for closely related quinoline compounds, this compound should be treated as a hazardous substance.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.[1]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: If working with powders or in a poorly ventilated area, use a NIOSH-approved respirator.
General Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust or vapors.[2]
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1][2]
-
Wash hands thoroughly after handling.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Characterize the waste. This compound, like other quinoline derivatives, is considered a hazardous waste.[3]
-
Segregate waste containing this compound from non-hazardous waste to prevent cross-contamination.
-
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
The container must be in good condition, with a secure, tightly fitting lid to prevent leaks or spills.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Dispose of the contents and the container at an approved waste disposal plant.[1][4]
-
It is crucial to follow all local, state, and federal regulations regarding hazardous waste disposal.[3]
-
-
Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Ensure adequate ventilation.[4]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.[1][4]
-
Clean the spill area thoroughly with soap and water.
-
Do not wash spills into the sewer system. [3]
-
Hazard Profile and Regulatory Information
The following table summarizes the key hazards associated with quinoline derivatives, which should be considered applicable to this compound.
| Hazard Category | Description | Primary References |
| Acute Toxicity | Toxic or harmful if swallowed. | [2][5] |
| Skin Corrosion/Irritation | Causes skin irritation. | [5][6] |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation. | [2][6] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects. | [2][4] |
| Regulatory Status | Generally regulated as a hazardous substance and requires disposal as hazardous waste. | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
